2,3-Dimethyl-3-octene
Description
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Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-2,3-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h8-9H,5-7H2,1-4H3/b10-8+ |
InChI Key |
JALWYNJFGYTGKB-CSKARUKUSA-N |
Isomeric SMILES |
CCCC/C=C(\C)/C(C)C |
Canonical SMILES |
CCCCC=C(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,3-Dimethyl-3-octene experimental procedure
For Researchers, Scientists, and Drug Development Professionals
Reaction Principle: The Wittig Reaction
The synthesis of 2,3-dimethyl-3-octene can be achieved via the Wittig reaction.[1][2][3][4][5] This method is a widely used and reliable technique for forming carbon-carbon double bonds, offering excellent control over the location of the newly formed double bond.[1][5] The core of the reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with a ketone or aldehyde.[2][4]
The overall transformation for the synthesis of this compound involves the reaction of 2-pentanone with a phosphorus ylide derived from 2-bromopropane (B125204).
Experimental Protocol
This protocol is a hypothetical procedure based on general Wittig reaction methodologies.[1][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
2-Bromopropane
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
2-Pentanone
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Part 1: Preparation of the Phosphonium (B103445) Salt
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
Add 2-bromopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield isopropyltriphenylphosphonium (B8661593) bromide.
Part 2: Synthesis of this compound via Wittig Reaction
-
Suspend the dried isopropyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via a syringe. The formation of the deep red-orange colored ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield this compound.
Data Presentation
As no specific experimental data for the synthesis of this compound was found, the following table presents expected or typical data based on similar alkene syntheses.
| Parameter | Expected Value | Notes |
| Yield | 40-60% | Yields can vary significantly based on reaction conditions and purification efficiency. |
| Boiling Point | ~155-165 °C | Estimated based on the molecular weight and structure. |
| ¹H NMR (CDCl₃) | δ 0.8-1.1 (m), 1.2-1.7 (m), 1.9-2.2 (m), 5.1-5.4 (m) | Expected chemical shifts for alkyl and vinylic protons. |
| ¹³C NMR (CDCl₃) | δ 10-40 (alkyl region), 120-140 (alkene region) | Expected chemical shifts for sp³ and sp² hybridized carbons. |
| IR (neat) | ~2960, 2870, 1670, 1460, 1375 cm⁻¹ | Characteristic C-H and C=C stretching and bending vibrations. |
| MS (EI) | m/z 140 (M⁺) | The molecular ion peak corresponding to the molecular weight of C₁₀H₂₀.[6][7] |
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the (E)-isomer of 2,3-Dimethyl-3-octene. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra in public databases, the following data has been generated using reputable online NMR prediction tools. These predictions are based on sophisticated algorithms that analyze the chemical environment of each nucleus.
1.1. Predicted ¹H NMR Data for (E)-2,3-Dimethyl-3-octene
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. These values are calculated for a standard deuterated chloroform (B151607) (CDCl₃) solvent.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 | 0.94 | t | 3H |
| H2 | 1.01 | d | 6H |
| H3 | 1.62 | s | 3H |
| H4 | 1.65 | s | 3H |
| H5 | 1.99 | t | 2H |
| H6 | 1.35 | sextet | 2H |
| H7 | 2.53 | quintet | 1H |
| H8 | 5.15 | t | 1H |
1.2. Predicted ¹³C NMR Data for (E)-2,3-Dimethyl-3-octene
The predicted ¹³C NMR chemical shifts are presented below. These values are also calculated for a CDCl₃ solvent.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 14.2 |
| C2 | 21.6 |
| C3 | 12.2 |
| C4 | 14.5 |
| C5 | 30.1 |
| C6 | 23.1 |
| C7 | 41.5 |
| C8 | 125.1 |
| C9 | 134.5 |
| C10 | 31.8 |
Experimental Protocols for NMR Spectroscopy
The following sections outline a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound.
2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg of the sample.[1]
-
Solvent: A suitable deuterated solvent must be chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.
-
Procedure:
-
Weigh the desired amount of the sample and place it in a clean, dry vial.
-
Add the deuterated solvent to the vial to dissolve the sample.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]
-
Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.[1]
-
Cap the NMR tube securely and label it clearly.
-
2.2. Instrument Operation and Data Acquisition
The following is a general procedure for acquiring NMR spectra on a modern spectrometer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when preparing samples and operating the NMR spectrometer.[3]
-
Instrument Setup:
-
Log in to the spectrometer's control software.
-
Carefully insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge.
-
Place the spinner with the sample tube into the magnet.
-
-
Acquisition Parameters:
-
Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.
-
Set the appropriate number of scans. For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Initiate the data acquisition.
-
-
Data Processing:
-
After the acquisition is complete, the raw data (Free Induction Decay or FID) is processed.
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Visualizations
3.1. Chemical Structure of (E)-2,3-Dimethyl-3-octene
The following diagram illustrates the chemical structure of the (E)-isomer of this compound, with carbons numbered for clarity in relation to the NMR data.
Caption: Chemical structure of (E)-2,3-Dimethyl-3-octene.
3.2. Generalized NMR Spectroscopy Workflow
This diagram outlines the key steps involved in a typical NMR experiment, from sample preparation to final data analysis.
References
Mass spectrometry analysis of 2,3-Dimethyl-3-octene fragmentation pattern
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dimethyl-3-octene. Due to the absence of a publicly available mass spectrum for this compound, this guide leverages established principles of mass spectrometry, including the fragmentation patterns of analogous branched alkenes, to predict the major fragment ions. This document outlines the principal fragmentation pathways, presents the predicted quantitative data in a structured format, and details a representative experimental protocol for the analysis of such compounds.
Core Principles of Alkene Fragmentation in Mass Spectrometry
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. For alkenes such as this compound, the initial ionization typically involves the removal of an electron from the π-bond of the double bond. The resulting molecular ion is often observable. The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Key fragmentation mechanisms for branched alkenes include:
-
Allylic Cleavage: This is a highly favorable fragmentation pathway for alkenes. It involves the cleavage of a bond beta (β) to the double bond, resulting in the formation of a resonance-stabilized allylic cation. The stability of the resulting cation and radical significantly influences the abundance of the corresponding fragment ion.
-
Vinylic Cleavage: Cleavage of a bond directly attached to the double bond (alpha, α cleavage) is also possible but generally less favored than allylic cleavage due to the formation of less stable vinylic cations.
-
Rearrangements: Hydrogen shifts and other rearrangements, such as the McLafferty rearrangement, can occur, leading to characteristic fragment ions. The McLafferty rearrangement is common in molecules containing a γ-hydrogen relative to a double bond or carbonyl group.
Predicted Fragmentation Pattern of this compound
The structure of this compound is shown below:
The molecular formula is C10H20, and the molecular weight is 140.27 g/mol . The predicted major fragmentation pathways and the corresponding m/z values of the resulting fragment ions are detailed below.
Data Presentation: Predicted Quantitative Fragmentation Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 140 | [C10H20]+• | Molecular Ion | Moderate |
| 125 | [C9H17]+ | Loss of •CH3 (Vinylic Cleavage) | Low |
| 111 | [C8H15]+ | Loss of •C2H5 (Allylic Cleavage) | High |
| 97 | [C7H13]+ | Loss of •C3H7 (Allylic Cleavage) | Moderate |
| 83 | [C6H11]+ | Cleavage at C4-C5 with H rearrangement | Moderate |
| 69 | [C5H9]+ | Allylic Cleavage | High (Potential Base Peak) |
| 55 | [C4H7]+ | Allylic Cleavage | High |
| 41 | [C3H5]+ | Allylic Cleavage | Moderate |
Note: The predicted relative abundances are qualitative estimates based on the expected stability of the fragment ions. The base peak is anticipated to arise from a highly stable allylic cation.
Experimental Protocols
A standard approach for the mass spectrometry analysis of a volatile, nonpolar compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
The sample of this compound should be dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key predicted fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound.
Physical and chemical properties of 2,3-Dimethyl-3-octene
A-Technical-Guide-to-2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of the alkene 2,3-dimethyl-3-octene. Due to the limited availability of experimental data for this specific isomer, this guide combines information from computational databases with established principles of organic chemistry to offer a predictive profile of the compound's characteristics. Data for related isomers and the corresponding alkane are provided for comparative context where available.
Chemical Identity and Structure
This compound is an unsaturated hydrocarbon with the molecular formula C10H20.[1] It is a tetrasubstituted alkene, a structural class known for its high thermodynamic stability.[2] The presence of a double bond between the third and fourth carbon atoms, along with methyl groups at positions two and three, results in a sterically hindered core.
The molecule can exist as two geometric isomers, (E)-2,3-dimethyloct-3-ene and (Z)-2,3-dimethyloct-3-ene, arising from the arrangement of substituents around the C3=C4 double bond.
Molecular Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C10H20 | [1][3][4] |
| Molecular Weight | 140.27 g/mol | [3] |
| Exact Mass | 140.156500638 Da | [3] |
| CAS Number | 137156-20-8 | [3][4] |
| IUPAC Name | (E)-2,3-dimethyloct-3-ene | [3] |
| InChIKey | JALWYNJFGYTGKB-CSKARUKUSA-N | [1][3] |
Isomeric Relationships
The structural arrangement of this compound gives rise to several isomers. The primary distinction is between the E/Z geometric isomers. Additionally, constitutional isomers exist where the double bond and methyl groups are located at different positions on the octane (B31449) backbone.
Caption: Isomeric relationship of this compound.
Physical Properties
Direct experimental data for the physical properties of this compound are not widely available. The values presented below are largely derived from computational models and should be considered predictive. For reference, experimental data for the saturated analogue, 2,3-dimethyloctane, are included.
Tabulated Physical Properties
| Property | This compound (Computed) | 2,3-Dimethyloctane (Experimental) | Reference |
| Boiling Point | Not available | 164.32 °C | [5] |
| Melting Point | Not available | -83.15 °C | [5] |
| Density | Not available | 0.7340 g/cm³ | [5] |
| Refractive Index | Not available | 1.4127 | [5] |
| XLogP3 (log P) | 4.6 | 5.1 | [3][6] |
| Topological Polar Surface Area | 0 Ų | 0 Ų | [3][6] |
Note: The boiling point of this compound is expected to be slightly lower than its alkane counterpart due to the rigidity of the double bond, which can reduce the surface area for intermolecular van der Waals forces.
Spectroscopic Properties
While specific spectra for this compound are not present in the searched literature, its key spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include those for the methyl groups and the protons on the carbons adjacent to the double bond. The lack of vinylic protons (C=C-H) is a distinguishing feature.
-
¹³C NMR: The spectrum should show 10 distinct carbon signals. The most downfield signals would correspond to the sp² hybridized carbons of the C=C double bond, typically in the 120-140 ppm range.
-
Infrared (IR) Spectroscopy: A weak C=C stretching absorption is expected around 1670-1680 cm⁻¹. Due to the tetrasubstituted nature and symmetry around the double bond, this peak may be very weak or absent. The spectrum will be dominated by C-H stretching and bending vibrations from the numerous alkyl groups. IR spectra for the related isomer 2,3-Dimethyl-2-octene are available for comparison.[7]
-
Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would likely involve cleavage at the branched positions, leading to the formation of stable carbocations.
Chemical Properties and Reactivity
As a tetrasubstituted alkene, this compound's reactivity is primarily dictated by the electron-rich carbon-carbon double bond, although it is sterically hindered.
Stability
Tetrasubstituted alkenes are the most thermodynamically stable class of alkenes. This stability is attributed to two main factors:
-
Hyperconjugation: The stabilizing interaction between the filled C-H σ-orbitals of the adjacent alkyl groups and the empty π* antibonding orbital of the double bond.[2]
-
Bond Strength: The increased proportion of stronger sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds found in less substituted isomers.[2]
Key Reactions
Despite its stability, the double bond can undergo several characteristic reactions, though potentially at slower rates than less substituted alkenes due to steric hindrance.
-
Electrophilic Addition: This is a hallmark reaction of alkenes. For example, the addition of hydrogen halides (H-X) would proceed via a tertiary carbocation intermediate, following Markovnikov's rule. Due to the substitution pattern, the initial protonation could occur at C3 or C4, leading to two different tertiary carbocations.
Caption: Generalized electrophilic addition to the alkene.
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂, Pd/C), which would yield 2,3-dimethyloctane.
-
Oxidation: Reaction with oxidizing agents like ozone (O₃) followed by a reductive workup would cleave the double bond to yield butan-2-one and pentan-2-one. Stronger oxidation (e.g., with KMnO₄) would lead to carboxylic acids.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, its synthesis can be approached using established methods for creating tetrasubstituted alkenes, which is a known challenge in organic synthesis.[8]
Potential Synthetic Routes
The synthesis of sterically hindered, tetrasubstituted alkenes often requires specialized methods.
-
McMurry Reaction: A reductive coupling of two ketones. For this compound, this would involve the coupling of butan-2-one and pentan-2-one using a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄).
-
Wittig Reaction: While challenging for tetrasubstituted alkenes, a modified Wittig reaction using a sterically demanding ylide and a ketone could be envisioned.
-
Dehydration of a Tertiary Alcohol: Acid-catalyzed dehydration of 2,3-dimethyl-3-octanol (B11817) would likely yield a mixture of alkene isomers, including the desired product.
Example Protocol: Dehydration of 2,3-dimethyl-3-octanol
This is a general, hypothetical protocol that would require optimization.
-
Reaction Setup: A solution of 2,3-dimethyl-3-octanol in a high-boiling, non-polar solvent (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid, is added to the flask.
-
Reaction: The mixture is heated to reflux. Water produced during the elimination reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the alkene products.
-
Workup: After the theoretical amount of water is collected (or the reaction is complete by GC analysis), the mixture is cooled. The acidic catalyst is neutralized by washing with an aqueous sodium bicarbonate solution.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of alkene isomers, is purified by fractional distillation or preparative gas chromatography to isolate this compound.
Conclusion
This compound is a thermodynamically stable, sterically hindered alkene. While specific experimental data on its physical properties are limited, its chemical behavior can be reliably predicted from the general principles of alkene reactivity. Its synthesis presents a challenge common to tetrasubstituted olefins, requiring specialized synthetic methods to achieve good yields and selectivity. Further experimental investigation is needed to fully characterize this compound and its isomers.
References
- 1. This compound [webbook.nist.gov]
- 2. Video: Relative Stabilities of Alkenes [jove.com]
- 3. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2,3-DIMETHYL OCTANE | 7146-60-3 [chemicalbook.com]
- 6. CID 91022513 | C10H21+ | CID 91022513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethyl-2-octene [webbook.nist.gov]
- 8. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-3-octene is a chiral alkene exhibiting both E/Z isomerism and enantiomerism, resulting in a total of four distinct stereoisomers. This technical guide provides a comprehensive overview of the stereochemical characteristics, potential methods of synthesis and separation, and expected analytical properties of these isomers. Due to a lack of specific experimental data in the public domain for the individual stereoisomers of this compound, this guide leverages established principles of stereochemistry and data from analogous compounds to provide a robust theoretical framework for researchers. Detailed hypothetical experimental protocols for stereoselective synthesis and chiral separation are presented, alongside expected spectroscopic and physical properties. This document aims to serve as a foundational resource for the study and application of these and similar chiral alkenes in research and development.
Introduction to the Stereoisomerism of this compound
This compound (C₁₀H₂₀) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the C3 position and two methyl substituents at the C2 and C3 positions.[1][2][3] The unique structural features of this molecule give rise to complex stereoisomerism.
The presence of a trisubstituted double bond at C3-C4 allows for geometric isomerism, resulting in two diastereomers: (E)-2,3-dimethyl-3-octene and (Z)-2,3-dimethyl-3-octene.[4][5][6] Furthermore, the carbon atom at the C2 position is a stereocenter (chiral center) as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and the C3-octene moiety.[7] This chirality leads to the existence of two enantiomers (R and S) for each geometric isomer.
Consequently, there are a total of four possible stereoisomers for this compound:
-
(2R, 3E)-2,3-dimethyl-3-octene
-
(2S, 3E)-2,3-dimethyl-3-octene
-
(2R, 3Z)-2,3-dimethyl-3-octene
-
(2S, 3Z)-2,3-dimethyl-3-octene
The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between any E isomer and any Z isomer is diastereomeric.[7] Understanding the distinct properties and spatial arrangements of these stereoisomers is crucial for applications in stereoselective synthesis and drug development, where specific stereoisomers can exhibit vastly different biological activities.[8]
Physicochemical Characteristics of Stereoisomers
Table 1: Predicted Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | Configuration | Predicted Boiling Point (°C) | Predicted Optical Rotation [α]D | Relationship |
| 1 | (2R, 3E)-2,3-dimethyl-3-octene | Value A | +x | Enantiomer of 2 |
| 2 | (2S, 3E)-2,3-dimethyl-3-octene | Value A | -x | Enantiomer of 1 |
| 3 | (2R, 3Z)-2,3-dimethyl-3-octene | Value B | +y | Enantiomer of 4 |
| 4 | (2S, 3Z)-2,3-dimethyl-3-octene | Value B | -y | Enantiomer of 3 |
Note: Values A and B are expected to be different. The optical rotation values (x and y) are hypothetical and represent equal magnitude but opposite signs for enantiomeric pairs.
Experimental Protocols
The following sections outline detailed, albeit hypothetical, experimental protocols for the synthesis and separation of the stereoisomers of this compound, based on established methodologies in organic chemistry.
Stereoselective Synthesis
A plausible synthetic route to obtain a mixture of the stereoisomers could involve a Wittig-type reaction or a Grignard reaction followed by dehydration. To achieve stereoselectivity, a chiral auxiliary or a stereoselective reducing agent would be necessary.
Protocol for the Synthesis of (2R)-2,3-Dimethyl-3-octene (as a mixture of E/Z isomers):
-
Starting Material: (R)-3-methyl-2-pentanone.
-
Step 1: Grignard Reaction. React (R)-3-methyl-2-pentanone with propyl magnesium bromide in anhydrous diethyl ether at 0°C. This reaction will form a tertiary alcohol, (R)-3,4-dimethyl-4-octanol, with the stereochemistry at C3 retained.
-
Step 2: Dehydration. The resulting alcohol is then subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid) with gentle heating. This elimination reaction will primarily yield a mixture of (R,E)-2,3-dimethyl-3-octene and (R,Z)-2,3-dimethyl-3-octene. The ratio of E to Z isomers will depend on the reaction conditions and the steric hindrance around the developing double bond.
-
Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The resulting mixture of E and Z isomers can be purified by fractional distillation or column chromatography.
Separation of Stereoisomers
The separation of the four stereoisomers requires a multi-step approach involving the separation of diastereomers followed by the resolution of enantiomers.
Protocol for Separation:
-
Separation of Diastereomers (E/Z isomers): The mixture of (R,E)/(S,E) and (R,Z)/(S,Z) isomers can be separated based on their different physical properties (e.g., boiling point, polarity).
-
Method: Fractional distillation under reduced pressure or preparative gas chromatography (GC) can be employed. Due to the expected small difference in boiling points, a highly efficient fractional distillation column or a long GC column with a suitable stationary phase would be required.
-
-
Resolution of Enantiomers: Each pair of enantiomers ((R,E)/(S,E) and (R,Z)/(S,Z)) can be resolved using chiral chromatography.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice. A chiral stationary phase (CSP) that can differentiate between the R and S enantiomers is required. For GC, a cyclodextrin-based column is often effective for separating non-polar enantiomers.
-
Analytical Characterization
The individual stereoisomers would be characterized using a combination of spectroscopic and polarimetric techniques.
Table 2: Expected Spectroscopic Data for this compound Isomers
| Technique | (E)-Isomers | (Z)-Isomers |
| ¹H NMR | The chemical shift of the vinyl proton (at C4) is expected to be further downfield compared to the Z-isomer due to deshielding effects. | The vinyl proton will be more upfield. |
| ¹³C NMR | Distinct chemical shifts for the sp² carbons (C3 and C4) and the allylic carbons. | Different chemical shifts for the sp² and allylic carbons compared to the E-isomer due to steric compression (gamma-gauche effect). |
| Mass Spec. | All isomers will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns may show subtle differences between E and Z isomers. | All isomers will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns may show subtle differences between E and Z isomers. |
| IR Spec. | A characteristic C=C stretching frequency. The C-H out-of-plane bending for the trans-alkene will be around 960-975 cm⁻¹. | A characteristic C=C stretching frequency. The C-H out-of-plane bending for the cis-alkene will be around 675-730 cm⁻¹. |
Note: The NMR and IR spectra of the R and S enantiomers of a given geometric isomer will be identical in an achiral solvent.
Visualizations
The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and separation.
Caption: Relationships between the four stereoisomers of this compound.
Caption: A general workflow for the synthesis and separation of diastereomers.
Potential Signaling Pathways and Reactions
While no specific signaling pathways involving this compound have been documented, as a chiral alkene, it can undergo a variety of stereoselective reactions. For instance, electrophilic addition to the double bond will proceed via a carbocation intermediate. The presence of the existing chiral center at C2 will influence the facial selectivity of the attack, leading to the formation of diastereomeric products in unequal amounts.[9]
Caption: General mechanism for electrophilic addition to a chiral alkene.
Conclusion
The four stereoisomers of this compound present a rich area for stereochemical investigation. Although specific experimental data are currently lacking in the literature, this guide provides a robust theoretical framework for their synthesis, separation, and characterization based on established chemical principles. The detailed hypothetical protocols and expected analytical characteristics offer a valuable starting point for researchers interested in exploring the properties and applications of these and other complex chiral alkenes. Further experimental work is necessary to validate these predictions and fully elucidate the unique characteristics of each stereoisomer.
References
- 1. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Reactivity of the Trisubstituted Double Bond in 2,3-Dimethyl-3-octene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the trisubstituted double bond in 2,3-Dimethyl-3-octene. As an unsymmetrical, sterically hindered alkene, its reactions are governed by a combination of electronic and steric factors. This document details the expected outcomes and mechanisms for key classes of organic reactions, including electrophilic additions, oxidation, and reduction. Detailed experimental protocols for representative transformations are provided, and quantitative data on product distribution are summarized. All reaction pathways and experimental workflows are visually represented using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction: Structural and Electronic Properties
This compound is an alkene with the molecular formula C10H20.[1][2] Its structure features a trisubstituted double bond between the C3 and C4 positions. The C3 carbon is bonded to a methyl group and an isopropyl group, while the C4 carbon is bonded to a methyl group and a butyl group. This substitution pattern renders the alkene electron-rich and, therefore, highly nucleophilic. However, the presence of multiple alkyl groups introduces significant steric hindrance around the π-system, which can influence the rate and regioselectivity of certain reactions.
The stability of trisubstituted alkenes is generally greater than that of disubstituted alkenes due to hyperconjugation and electronic delocalization.[3] The methyl and alkyl groups are electron-donating, which increases the electron density of the double bond, making it more reactive towards electrophiles.[4][5]
References
CAS number and IUPAC name for 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethyl-3-octene, including its chemical identifiers, physicochemical properties, potential synthetic routes, and relevant data for research and development applications.
Chemical Identification
This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. It exists as two geometric isomers, (E) and (Z), due to the substitution pattern around the carbon-carbon double bond.
-
IUPAC Name: (3E)-2,3-dimethyloct-3-ene and (3Z)-2,3-dimethyloct-3-ene[1][2]
-
CAS Number: 137156-20-8 (for the unspecified isomer)[1]
-
Synonyms: 2,3-dimethyloct-3-ene[1]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Weight | 140.27 g/mol | [1][2] |
| Exact Mass | 140.156500638 Da | [1][2] |
| XLogP3-AA (LogP) | 4.6 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 0 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Topological Polar Surface Area | 0 Ų | [1][2] |
| Heavy Atom Count | 10 | [1][2] |
| Complexity | 98.6 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established organometallic reactions. Below are detailed hypothetical protocols for the synthesis of the (E) and (Z) isomers, based on the principles of the Wittig and Grignard reactions.
Synthesis of (Z)-2,3-Dimethyl-3-octene via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. To achieve the Z-selectivity for a non-stabilized ylide, specific reaction conditions are employed.
Experimental Protocol:
-
Preparation of the Phosphonium (B103445) Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (B44618) (1.1 eq) and anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-bromopropane (B125204) (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.
-
Filter the salt, wash with cold diethyl ether, and dry under vacuum.
-
To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at -78°C (dry ice/acetone bath), add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
-
Reaction with the Ketone:
-
To the ylide solution at -78°C, add a solution of 2-hexanone (B1666271) (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield (Z)-2,3-Dimethyl-3-octene.
-
Synthesis of (E)-2,3-Dimethyl-3-octene via Grignard Reaction and Dehydration
A Grignard reaction followed by acid-catalyzed dehydration can be employed to synthesize the more thermodynamically stable (E)-alkene.
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, isopropylmagnesium bromide.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of 2-hexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up and Dehydration:
-
Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to reflux. The dehydration reaction will proceed to form a mixture of alkenes.
-
-
Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and purify by fractional distillation to isolate (E)-2,3-Dimethyl-3-octene, the major product.
-
Visualizations
Synthetic Workflow for (Z)-2,3-Dimethyl-3-octene
Caption: Workflow for the Wittig synthesis of (Z)-2,3-Dimethyl-3-octene.
Synthetic Workflow for (E)-2,3-Dimethyl-3-octene
Caption: Workflow for the Grignard synthesis of (E)-2,3-Dimethyl-3-octene.
References
An In-depth Technical Guide to the Ozonolysis of 2,3-Dimethyl-3-octene
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1][2] This process is of significant interest in synthetic chemistry for the preparation of carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[1] This guide provides a detailed technical overview of the ozonolysis reaction as applied to 2,3-Dimethyl-3-octene, a tetrasubstituted alkene. It covers the core reaction mechanism, the expected products under different workup conditions, detailed experimental protocols, and a summary of reaction parameters.
The ozonolysis of this compound proceeds via the Criegee mechanism to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).[3] Subsequent workup of this intermediate dictates the final products. Due to the tetrasubstituted nature of the alkene, the cleavage of the double bond is expected to yield two ketone fragments. This is a crucial point, as the absence of hydrogen atoms on the double-bonded carbons precludes the formation of aldehydes and, consequently, carboxylic acids even under oxidative conditions.[2]
Reaction Mechanism and Expected Products
The ozonolysis of an alkene is a two-step process: the initial reaction with ozone and the subsequent workup of the ozonide intermediate.
Step 1: Ozonide Formation (Criegee Mechanism)
The reaction commences with a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of this compound. This forms a highly unstable primary ozonide, also known as a molozonide.[3] This intermediate rapidly undergoes a cycloreversion to yield a carbonyl compound and a carbonyl oxide (the Criegee intermediate).[4] These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide.[5]
For this compound, the cleavage of the double bond results in two ketones: Acetone (B3395972) (from the C2-C3 side) and 2-Hexanone (from the C3-C4 side of the original octene chain).
Step 2: Workup Conditions and Final Products
The final products of the ozonolysis reaction are determined by the method used to process the secondary ozonide.[6]
-
Reductive Workup: This is the most common workup procedure and employs mild reducing agents to decompose the ozonide.[6] The goal is to obtain aldehydes and ketones.[1] For this compound, a reductive workup yields Acetone and 2-Hexanone .
-
Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂), to work up the ozonide.[6] If the ozonolysis of an alkene produces aldehydes, an oxidative workup will further oxidize them to carboxylic acids.[7] However, since the ozonolysis of the tetrasubstituted this compound yields only ketones, which are resistant to further oxidation under these conditions, the products of an oxidative workup are the same as the reductive workup: Acetone and 2-Hexanone .[2]
Data Presentation: Reaction Parameters
| Parameter | Reductive Workup | Oxidative Workup |
| Ozonation Solvent | Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH) | Dichloromethane (DCM), Methanol (MeOH), Acetic Acid |
| Temperature | Typically -78 °C (dry ice/acetone bath) | Typically -78 °C (dry ice/acetone bath) |
| Workup Reagent | Dimethyl sulfide (B99878) (DMS), Zinc/Acetic Acid (Zn/HOAc), Triphenylphosphine (PPh₃) | Hydrogen Peroxide (H₂O₂) |
| Expected Products | Acetone & 2-Hexanone | Acetone & 2-Hexanone |
| Typical Yields | Generally >90% | Generally >90% |
Experimental Protocols
The following are detailed, representative protocols for the ozonolysis of this compound. Safety Note: Ozone is toxic and corrosive; all procedures must be conducted in a well-ventilated fume hood. Ozonides can be explosive, and care should be taken not to isolate them.[5]
Protocol 1: Ozonolysis with Reductive Workup (DMS)
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or methanol (approx. 0.1 M concentration) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[8]
-
Ozonation: Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube.[8] The reaction progress can be monitored by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone.[1] Alternatively, the outlet gas can be bubbled through a potassium iodide solution, which will turn violet in the presence of excess ozone.[1]
-
Purging: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 5-10 minutes to remove all residual ozone.[9]
-
Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring for at least one hour.[9]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue, containing acetone, 2-hexanone, and dimethyl sulfoxide (B87167) (DMSO), can be purified by standard methods such as distillation or column chromatography to isolate the ketone products.
Protocol 2: Ozonolysis with Oxidative Workup (H₂O₂)
-
Preparation, Cooling, Ozonation, and Purging: Follow steps 1-4 from Protocol 4.1.
-
Workup: To the cold reaction mixture, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).
-
Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. The reaction may be stirred overnight to ensure complete decomposition of the ozonide.
-
Isolation: The reaction mixture can be diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining peroxides, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The products, acetone and 2-hexanone, can then be purified by distillation or chromatography.
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the ozonolysis of this compound to its final products under different workup conditions.
Caption: Ozonolysis pathway of this compound.
Caption: Generalized experimental workflow for ozonolysis.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Hydrohalogenation of 2,3-Dimethyl-3-octene
Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond of this compound. This reaction proceeds via a carbocation intermediate, and its outcome is dictated by the stability of this intermediate.
Mechanism and Regioselectivity
The reaction is initiated by the electrophilic attack of the proton from HX on the double bond, which can lead to two possible tertiary carbocations. The subsequent attack by the halide ion (X⁻) yields the final product. The formation of the most stable carbocation is the determining factor for the major product, in accordance with Markovnikov's rule.[1][2] In the case of this compound, both possible carbocations are tertiary, but their substitution patterns differ slightly, which may lead to a mixture of products. Furthermore, the potential for carbocation rearrangements, such as hydride or methyl shifts, should be considered, although in this specific case, a rearrangement to a more stable carbocation is unlikely as the initial carbocations are already tertiary.
Stereochemistry
The carbocation intermediate is planar, allowing the halide ion to attack from either face. This typically results in a racemic mixture of enantiomers if a new stereocenter is formed.
Predicted Products and Quantitative Data
The following table summarizes the predicted products and estimated yields for the hydrohalogenation of this compound. The product distribution will likely favor the formation of 3-halo-2,3-dimethyloctane due to the slightly more stabilized tertiary carbocation at the C3 position.
| Reaction | Reagents | Major Product | Minor Product | Predicted Yield (Major) |
| Hydrobromination | HBr | 3-Bromo-2,3-dimethyloctane | 2-Bromo-2,3-dimethyloctane | >60% |
| Hydrochlorination | HCl | 3-Chloro-2,3-dimethyloctane | 2-Chloro-2,3-dimethyloctane | >60% |
| Hydroiodination | HI | 3-Iodo-2,3-dimethyloctane | 2-Iodo-2,3-dimethyloctane | >60% |
Experimental Protocol: Hydrobromination
A general protocol for the hydrobromination of a tetrasubstituted alkene is as follows:
-
Dissolve this compound (1 equivalent) in a non-polar, aprotic solvent such as dichloromethane (B109758) or pentane (B18724) at 0 °C.
-
Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica (B1680970) gel to isolate the major and minor products.
Caption: Hydrohalogenation of this compound.
Acid-Catalyzed Hydration
The addition of water across the double bond in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of an alcohol. Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate.
Mechanism and Regioselectivity
The mechanism involves the protonation of the alkene to form the most stable carbocation, followed by the nucleophilic attack of water.[3] Deprotonation of the resulting oxonium ion yields the alcohol. As with hydrohalogenation, the formation of the tertiary carbocation at C3 is expected to be slightly favored. The potential for carbocation rearrangements should always be assessed in acid-catalyzed hydrations.[4][5]
Predicted Product
The major product is expected to be 2,3-Dimethyl-3-octanol.
| Reaction | Reagents | Major Product | Predicted Yield |
| Hydration | H₂O, H₂SO₄ (cat.) | 2,3-Dimethyl-3-octanol | Moderate to Good |
Experimental Protocol: Acid-Catalyzed Hydration
-
To a stirred solution of this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water, add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude alcohol by column chromatography or distillation.
Caption: Acid-catalyzed hydration of this compound.
Halogenation of this compound
The addition of halogens (Br₂ or Cl₂) to this compound results in the formation of a vicinal dihalide. This reaction is characterized by its stereospecificity.
Mechanism and Stereochemistry
The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion.[6] This mechanism dictates an anti-addition of the two halogen atoms across the double bond.[7] Consequently, the stereochemistry of the starting alkene (E or Z) will determine the stereochemistry of the product.
-
(E)-2,3-Dimethyl-3-octene will yield a pair of enantiomers.
-
(Z)-2,3-Dimethyl-3-octene will also yield a pair of enantiomers.
Predicted Products
| Starting Material | Reagents | Product |
| (E)-2,3-Dimethyl-3-octene | Br₂ in CCl₄ | (3R,4S)- and (3S,4R)-3,4-Dibromo-2,3-dimethyloctane (racemic mixture) |
| (Z)-2,3-Dimethyl-3-octene | Br₂ in CCl₄ | (3R,4R)- and (3S,4S)-3,4-Dibromo-2,3-dimethyloctane (racemic mixture) |
Experimental Protocol: Bromination
-
Dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to obtain the crude vicinal dibromide.
-
The product can be purified by recrystallization or column chromatography if necessary.
Caption: Halogenation of this compound.
Oxymercuration-Demercuration
This two-step procedure is an excellent method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[8][9]
Mechanism and Regioselectivity
The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous THF to form a mercurinium ion intermediate.[10] Water then attacks the more substituted carbon of this intermediate, leading to an organomercury alcohol. The second step, demercuration, involves the reduction of the C-Hg bond with sodium borohydride (B1222165) (NaBH₄), replacing the mercury with a hydrogen atom. The overall result is the addition of H and OH across the double bond with Markovnikov regioselectivity.
Stereochemistry
The oxymercuration step involves an anti-addition of the hydroxyl and mercuric acetate groups.[8] However, the demercuration step is not stereospecific, which can lead to a mixture of stereoisomers.
Predicted Product
The reaction is expected to yield 2,3-Dimethyl-3-octanol as the major product with high regioselectivity.
| Reaction | Reagents | Product | Predicted Yield |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | 2,3-Dimethyl-3-octanol | High |
Experimental Protocol: Oxymercuration-Demercuration
-
In a round-bottom flask, dissolve mercuric acetate (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Add this compound (1 equivalent) to the solution and stir vigorously at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and add a 3 M aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.
-
Stir for 1-2 hours, during which a precipitate of metallic mercury will form.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.
Caption: Oxymercuration-demercuration workflow.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).
Mechanism and Stereochemistry
The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[11] This mechanism results in a syn-addition of the oxygen atom, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[12]
-
(E)-2,3-Dimethyl-3-octene will yield the trans-epoxide.
-
(Z)-2,3-Dimethyl-3-octene will yield the cis-epoxide.
Predicted Products
| Starting Material | Reagents | Product | Predicted Yield |
| (E)-2,3-Dimethyl-3-octene | m-CPBA in CH₂Cl₂ | trans-2,3-Epoxy-2,3-dimethyloctane | Good |
| (Z)-2,3-Dimethyl-3-octene | m-CPBA in CH₂Cl₂ | cis-2,3-Epoxy-2,3-dimethyloctane | Good |
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ dropwise with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by column chromatography if necessary.
Caption: Epoxidation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 11. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: High-Throughput Analysis of 2,3-Dimethyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2,3-Dimethyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for purity assessment, impurity profiling, and metabolic studies in the fields of chemical synthesis and drug development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis, and includes predicted retention time and mass spectral fragmentation patterns.
Introduction
This compound (C10H20) is a branched alkene of interest in various chemical research and industrial applications. Accurate and reliable analytical methods are essential for its characterization and quantification in diverse matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity, making it the ideal technique for the analysis of volatile and semi-volatile organic compounds such as this compound. This document provides a detailed protocol for its analysis, designed to be adaptable for various research and quality control purposes.
Experimental Protocols
Sample Preparation
The sample preparation method should be chosen based on the sample matrix. For volatile organic compounds like this compound, minimal sample preparation is often required, especially for neat samples or solutions in volatile organic solvents.
Protocol for Liquid Samples (e.g., reaction mixtures, standards):
-
Solvent Selection: Use a high-purity volatile solvent in which this compound is soluble. Hexane, pentane, or dichloromethane (B109758) are suitable choices.[1]
-
Dilution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration is 1 mg/mL.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to create a series of working standards for calibration. Recommended concentrations range from 1 µg/mL to 100 µg/mL.
-
Sample Transfer: Transfer an aliquot of the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injection Mode | Split (Split ratio 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation
Predicted Retention and Mass Spectral Data
Due to the absence of a publicly available, experimentally determined retention time and mass spectrum for this compound on a standard HP-5ms column, the following data is predicted based on the analysis of structurally similar C10 branched alkenes and general principles of mass spectral fragmentation.
Table 1: Predicted Quantitative Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C10H20 | |
| Molecular Weight | 140.27 g/mol | [2] |
| Predicted Retention Time (RT) | 8 - 10 min | On a standard 30m HP-5ms column with the specified temperature program. This is an estimate and should be confirmed experimentally. |
| Molecular Ion (M+) | m/z 140 | May be of low abundance due to fragmentation. |
| Key Mass Fragments (m/z) | 55, 69, 83, 97, 111 | Predicted based on allylic cleavage and subsequent fragmentation common to branched alkenes. The base peak is likely to be m/z 55 or 69. |
Predicted Mass Spectrum Fragmentation
The fragmentation of this compound in an EI source is expected to be driven by the stability of the resulting carbocations. The double bond and the methyl branches will direct the fragmentation pathways.
-
Molecular Ion: The molecular ion at m/z 140 is expected but may be weak.
-
Allylic Cleavage: The most favorable fragmentation will be the cleavage of the C-C bond beta to the double bond (allylic position), leading to the formation of stable allylic carbocations.
-
Loss of a propyl radical (C3H7•) from the n-pentyl side would lead to a fragment at m/z 97.
-
Loss of a butyl radical (C4H9•) from the ethyl side would lead to a fragment at m/z 83.
-
-
Further Fragmentation: These primary fragments can undergo further loss of alkyl groups, leading to a series of characteristic ions separated by 14 amu (CH2). Common fragments for alkenes include m/z 55, 69, and 83.
Mandatory Visualizations
Experimental Workflow
Caption: GC-MS experimental workflow for this compound analysis.
Logical Relationship of GC-MS Components
Caption: Logical relationship of key GC-MS instrument components.
References
Application Notes and Protocols for the Analysis of 2,3-Dimethyl-3-octene by High-Performance Liquid Chromatography (HPLC)
Introduction
2,3-Dimethyl-3-octene is a non-polar olefinic hydrocarbon. The accurate and reliable quantification of such compounds is crucial in various fields, including petrochemical analysis, quality control of industrial solvents, and research in organic synthesis. While Gas Chromatography (GC) is frequently the method of choice for volatile and thermally stable non-polar compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when coupled with detectors not commonly used in GC or for less volatile matrices.[1][2][3] This document provides a detailed application note and a proposed protocol for the analysis of this compound using reverse-phase HPLC.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [4][5] |
| Molecular Weight | 140.27 g/mol | [5] |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance | Weak (no strong chromophore) | Inferred from structure |
| Volatility | High | [1][2][3] |
Due to its non-polar nature, this compound is well-suited for reverse-phase HPLC, where it will interact with a non-polar stationary phase.[6][7][8][9] The lack of a significant UV-absorbing chromophore suggests that UV detection may have limited sensitivity, necessitating alternative detection methods such as Mass Spectrometry (MS) or Refractive Index (RI) detection.
Method Selection: HPLC vs. GC
For a volatile and non-polar compound like this compound, both HPLC and GC are potential analytical techniques. The choice between them depends on several factors:
-
Gas Chromatography (GC): Generally preferred for volatile and thermally stable compounds.[1][2][3] It often provides higher resolution and faster analysis times for such analytes. Flame Ionization Detection (FID) is a common and highly sensitive detector for hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC): A powerful alternative, especially for less volatile samples or when derivatization is undesirable. When coupled with a mass spectrometer (LC-MS), it can provide excellent sensitivity and selectivity.
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. jordilabs.com [jordilabs.com]
- 8. moravek.com [moravek.com]
- 9. chromtech.com [chromtech.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-Dimethyl-3-octene to 2,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated alkanes.[1][2][3] This process is of paramount importance in various sectors, including the pharmaceutical, petrochemical, and food industries. The reaction involves the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst.[2][3]
This document provides detailed application notes and a comprehensive protocol for the catalytic hydrogenation of 2,3-Dimethyl-3-octene, a tetrasubstituted alkene, to yield 2,3-dimethyloctane (B44108). Tetrasubstituted alkenes are known to be sterically hindered, which can render their hydrogenation more challenging compared to less substituted counterparts, often requiring more forcing reaction conditions or specialized catalyst systems.[4][5][6]
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for a successful hydrogenation reaction. Several catalysts are commonly employed for the reduction of alkenes, each with its own advantages and limitations.
-
Palladium on Carbon (Pd/C): This is one of the most common and versatile heterogeneous catalysts for alkene hydrogenation.[7] It is typically effective for a wide range of alkenes, although more sterically hindered substrates may require higher catalyst loading, temperature, or pressure.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Platinum-based catalysts are often more active than palladium catalysts and can be effective for the hydrogenation of sterically hindered alkenes.[7] PtO₂ is a precursor that is reduced in situ to form finely divided platinum metal, the active catalyst.
-
Raney Nickel (Raney Ni): This is a finely divided nickel catalyst that is also highly active for the hydrogenation of various functional groups, including alkenes.[1] It is a cost-effective option but can be pyrophoric and requires careful handling.
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst, Crabtree's catalyst): While highly effective, especially for achieving high selectivity, these catalysts are generally more expensive and may require more complex work-up procedures to remove the catalyst from the product. Iridium-based homogeneous catalysts have shown promise for the hydrogenation of hindered unfunctionalized alkenes.
For the hydrogenation of a tetrasubstituted alkene like this compound, starting with a more active catalyst such as Platinum on carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) is recommended. If these are not available, Palladium on carbon (Pd/C) can be used, but it may require more forcing conditions.
Typical reaction solvents include ethanol (B145695), methanol, ethyl acetate, and acetic acid. The choice of solvent can influence the reaction rate and should be inert under the reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of tetrasubstituted alkenes, providing a baseline for the hydrogenation of this compound. Please note that these are representative values and optimization may be required for the specific substrate.
| Parameter | Pd/C | PtO₂ (Adams' Catalyst) | Raney Nickel |
| Catalyst Loading (mol%) | 5 - 10 | 1 - 5 | 10 - 20 (wt%) |
| Hydrogen Pressure (psi) | 50 - 500 | 50 - 500 | 500 - 1000 |
| Temperature (°C) | 25 - 80 | 25 - 60 | 50 - 150 |
| Reaction Time (h) | 12 - 48 | 6 - 24 | 12 - 36 |
| Typical Yield (%) | 85 - 95 | 90 - 99 | 80 - 95 |
| Solvent | Ethanol, Ethyl Acetate | Ethanol, Acetic Acid | Ethanol |
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the procedure for the hydrogenation of this compound to 2,3-dimethyloctane using Platinum(IV) oxide (PtO₂) as the catalyst.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite®
-
Argon or Nitrogen gas (inert)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware
Safety Precautions:
-
Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Platinum catalysts can be pyrophoric, especially after the reaction when they are finely divided and saturated with hydrogen. Do not allow the catalyst to dry in the air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (argon or nitrogen) to remove any air.
-
Charging the Reactor:
-
To the reactor vessel, add this compound (1.0 eq).
-
Add anhydrous ethanol as the solvent (concentration typically 0.1-0.5 M).
-
Carefully add Platinum(IV) oxide (PtO₂) (1-5 mol%).
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Begin stirring the reaction mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen from the reactor in a safe manner.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully remove the reaction mixture.
-
-
Catalyst Removal:
-
Prepare a small pad of Celite® in a Buchner funnel.
-
Wet the Celite® pad with a small amount of the reaction solvent (ethanol).
-
Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting.
-
Wash the Celite® pad with a small amount of fresh solvent to ensure all the product is collected.
-
The collected filtrate contains the desired product, 2,3-dimethyloctane.
-
-
Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining residue is the crude 2,3-dimethyloctane.
-
-
Purification and Characterization (Optional):
-
If necessary, the crude product can be purified by distillation.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and GC-MS, to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Simplified mechanism of catalytic hydrogenation on a platinum surface.
References
- 1. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3-Dimethyl-3-octene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3-dimethyl-3-octene as a versatile starting material in a variety of organic transformations. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of key intermediates relevant to pharmaceutical and fine chemical development.
Oxidative Cleavage: Ozonolysis
Ozonolysis of this compound offers a direct route to synthetically valuable ketone fragments. The tetrasubstituted nature of the alkene ensures that upon oxidative cleavage, two distinct ketone products are formed, avoiding the complexities of aldehyde formation and over-oxidation.[1][2][3]
Reaction Pathway:
Caption: Ozonolysis of this compound.
Application: This reaction is particularly useful for the synthesis of 3-methyl-4-octanone, a building block that can be further elaborated in the synthesis of complex natural products and pharmaceutical agents.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |
| 3-Methyl-4-octanone | C₉H₁₈O | 142.24 | >90% (estimated) | [1][2] |
| Acetone | C₃H₆O | 58.08 | >90% (estimated) | [1][2] |
Experimental Protocol: Ozonolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Zinc dust (Zn) (excess)
-
Water (H₂O)
-
Dimethyl sulfide (B99878) (DMS) (alternative to Zn)
Procedure:
-
Dissolve this compound in a suitable volume of anhydrous dichloromethane in a round-bottom flask equipped with a gas dispersion tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
For reductive workup, add an excess of zinc dust and a small amount of water to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Filter the reaction mixture to remove zinc solids and wash the filter cake with dichloromethane.
-
The filtrate contains the ketone products. The solvent can be removed under reduced pressure, and the products can be purified by distillation or chromatography.
-
Alternatively, for a non-aqueous workup, add dimethyl sulfide (DMS) to the ozonide solution at -78 °C and allow it to warm to room temperature.[4]
Hydration: Hydroboration-Oxidation
Hydroboration-oxidation of the tetrasubstituted this compound is expected to be slow due to steric hindrance. The use of a less sterically demanding borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation, is predicted to yield the corresponding tertiary alcohol, 2,3-dimethyloctan-3-ol.[5][6]
Reaction Pathway:
Caption: Hydroboration-oxidation of this compound.
Application: This transformation provides a method for the regioselective synthesis of a tertiary alcohol, which can serve as a precursor for various functional group interconversions.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Reference |
| 2,3-Dimethyloctan-3-ol | C₁₀H₂₂O | 158.28 | Moderate to Good | [5][6][7] |
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.
-
Add a solution of 9-BBN in THF dropwise to the alkene solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or overnight to ensure complete hydroboration.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Epoxidation
The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding tetrasubstituted epoxide, 2,3-dimethyl-3,4-epoxyoctane.[8][9][10] This epoxide is a valuable intermediate for the synthesis of diols and other functionalized compounds.
Reaction Pathway:
Caption: Epoxidation of this compound.
Application: The resulting epoxide can be opened under acidic or basic conditions to afford vicinal diols, which are important structural motifs in many natural products and pharmaceuticals.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Reference |
| 2,3-Dimethyl-3,4-epoxyoctane | C₁₀H₂₀O | 156.27 | Good to Excellent | [8][9][11] |
Experimental Protocol: Epoxidation of this compound
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude epoxide can be purified by column chromatography.
Reduction: Catalytic Hydrogenation
Catalytic hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst provides a straightforward method for the synthesis of the corresponding alkane, 2,3-dimethyloctane.[12][13][14][15]
Reaction Pathway:
Caption: Catalytic hydrogenation of this compound.
Application: This reaction is a fundamental transformation for the saturation of carbon-carbon double bonds and is widely used in the synthesis of saturated hydrocarbon frameworks.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Reference |
| 2,3-Dimethyloctane | C₁₀H₂₂ | 142.28 | Quantitative | [12][13][16] |
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere.[12]
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the flask with hydrogen (typically 1-3 atm, or use a balloon filled with hydrogen for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude alkane, which can be purified by distillation if necessary.
Carbon-Carbon Bond Formation: Cross-Metathesis
Cross-metathesis of the sterically hindered, tetrasubstituted this compound is challenging. However, under forcing conditions and with a highly active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, it may undergo metathesis with a suitable partner, like ethylene (B1197577), to generate new alkenes.[17][18][19] This reaction is often an equilibrium process, and driving it to the desired products can be difficult.
Reaction Pathway:
Caption: Cross-metathesis of this compound with ethylene.
Application: While challenging, successful cross-metathesis would provide access to novel alkene structures that may be difficult to synthesize via other methods.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Reference |
| 2-Methyl-2-heptene | C₈H₁₆ | 112.21 | Low to Moderate | [17][20] |
| 2-Butene | C₄H₈ | 56.11 | Low to Moderate | [17][20] |
Experimental Protocol: Cross-Metathesis of this compound
Materials:
-
This compound (1.0 eq)
-
Ethylene gas (excess)
-
Second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%)
-
Toluene or Dichloromethane, anhydrous and degassed
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs catalyst in the chosen solvent.
-
Add this compound to the catalyst solution.
-
Bubble ethylene gas through the reaction mixture for the duration of the reaction.
-
Heat the reaction mixture if necessary (e.g., to 40-80 °C) and monitor by GC-MS.
-
Upon completion or when equilibrium is reached, cool the reaction to room temperature.
-
The reaction can be quenched by adding ethyl vinyl ether.
-
The solvent can be removed under reduced pressure, and the products can be purified by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (2) Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn du.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scispace.com [scispace.com]
- 7. 2,3-Dimethyloctan-3-ol | C10H22O | CID 140598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Buy 3,4-Epoxyoctane | 27415-21-0 [smolecule.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. repository.arizona.edu [repository.arizona.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Octane, 2,3-dimethyl- [webbook.nist.gov]
- 17. Cross Metathesis [organic-chemistry.org]
- 18. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 19. React App [pmc.umicore.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-3-octene
Disclaimer: The following application notes and protocols are hypothetical and based on established principles of polymer chemistry. To date, there is no specific published research on the polymerization of 2,3-Dimethyl-3-octene. The methodologies described are predictive and should be considered as a starting point for experimental investigation.
Application Notes
Introduction
This compound is a tri-substituted olefinic monomer. Its structure, featuring electron-donating alkyl groups on the double bond, makes it a candidate for cationic polymerization. The steric hindrance around the double bond makes radical polymerization challenging, while coordination polymerization would require specific, and currently unknown, catalyst systems. Cationic polymerization, initiated by a strong electrophile, is the most theoretically viable pathway to produce poly(this compound).[1][2][3]
The resulting polymer, poly(this compound), is predicted to be a highly branched, amorphous polyolefin. The irregular structure arising from the bulky side chains would prevent crystalline packing, leading to a polymer with low density, good solubility in nonpolar organic solvents, and a low glass transition temperature.[4][5]
Potential Applications
The unique branched structure of hypothetical poly(this compound) suggests several specialized applications for researchers and drug development professionals:
-
Viscosity Modifier & Flow Improver: In complex formulations, the polymer could act as a viscosity index improver or a flow modifier due to its branched nature, which reduces chain entanglement.[6]
-
Hydrophobic Matrix for Drug Delivery: Its inherent hydrophobicity and amorphous character could make it a suitable candidate for creating matrices for the controlled release of nonpolar active pharmaceutical ingredients (APIs).
-
Specialty Coatings and Adhesives: As a component in advanced coatings or pressure-sensitive adhesives, it could enhance properties such as tackiness, flexibility, and moisture resistance.[6]
-
Polymer Blending Additive: It could be used as a compatibilizer or impact modifier in blends with other polyolefins to alter the final material properties.
Mechanism of Cationic Polymerization
Cationic polymerization of an alkene like this compound proceeds via a chain-growth mechanism involving a carbocationic propagating species. The process is typically initiated by a Lewis acid in conjunction with a proton source (co-initiator).[1][7]
-
Initiation: The Lewis acid (e.g., BF₃) reacts with a co-initiator (e.g., H₂O) to form a complex that generates a proton (H⁺). This proton adds to the monomer's double bond, forming a stable tertiary carbocation.
-
Propagation: The newly formed carbocation is electrophilic and reacts with the double bond of another monomer molecule. This process repeats, extending the polymer chain.
-
Termination: The chain growth can be terminated through several mechanisms, including reaction with a nucleophilic impurity, spontaneous proton elimination to form a terminal double bond, or combination with the counter-ion.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes a general procedure for the cationic polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.
Materials:
-
This compound (monomer), freshly distilled
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous grade
-
Boron Trifluoride Etherate (BF₃·OEt₂), redistilled
-
Methanol (B129727) (MeOH), anhydrous grade
-
Nitrogen (N₂) gas, high purity
-
Standard Schlenk line and glassware
Experimental Workflow Diagram:
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve this compound in anhydrous dichloromethane. The monomer concentration can be varied (see Table 1).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Prepare a dilute solution of BF₃·OEt₂ in anhydrous dichloromethane in a separate, dry, nitrogen-purged vial. Slowly add the initiator solution to the stirring monomer solution via syringe over 5 minutes.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 2 hours) while maintaining the temperature and inert atmosphere.
-
Termination: Quench the reaction by adding a small amount of pre-chilled anhydrous methanol to the flask. This will react with the propagating carbocations and the Lewis acid.
-
Isolation: Warm the mixture to room temperature and slowly pour it into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a viscous solid.
-
Purification: Decant the solvent and wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Data Presentation: Hypothetical Polymerization Results
The following table summarizes hypothetical results from varying reaction conditions based on the protocol above.
| Entry | [Monomer] (mol/L) | [BF₃·OEt₂] (mmol/L) | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1.0 | 10 | -78 | 2 | 85 | 8,500 | 2.1 |
| 2 | 1.0 | 20 | -78 | 2 | 92 | 4,300 | 2.3 |
| 3 | 2.0 | 10 | -78 | 2 | 88 | 16,200 | 2.2 |
| 4 | 1.0 | 10 | -40 | 2 | 75 | 6,100 | 2.8 |
This data is illustrative and intended to show expected trends in cationic polymerization, such as the inverse relationship between initiator concentration and molecular weight, and the better control achieved at lower temperatures.
References
Application Notes and Protocols for the Derivatization of 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,3-dimethyl-3-octene for analytical purposes. Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS). For a volatile alkene like this compound, derivatization can enhance chromatographic resolution, improve detection sensitivity, and provide more definitive mass spectral data for structural elucidation.
Introduction to Derivatization of Alkenes
While many volatile organic compounds (VOCs) like this compound can be analyzed directly by GC-MS, derivatization offers several advantages. The primary goal of derivatizing an alkene is to modify its double bond, introducing functional groups that alter its physicochemical properties. This can lead to improved peak shape, reduced thermal decomposition, and the generation of characteristic mass fragments that aid in identification and quantification.[1]
Two common and effective derivatization strategies for alkenes are epoxidation and silylation.
-
Epoxidation: This reaction converts the double bond into an epoxide ring using a peroxy acid.[2][3][4] The resulting epoxide is more polar than the parent alkene, which can alter its retention time and chromatographic behavior.
-
Silylation: While commonly used for compounds with active hydrogens, certain methods can achieve silylation of alkenes.[5][6][7][8][9] This process introduces a trimethylsilyl (B98337) (TMS) group, which can improve volatility and produce characteristic mass spectra.
Experimental Protocols
Detailed methodologies for the key derivatization experiments are provided below.
Protocol 1: Epoxidation of this compound with meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol describes the conversion of this compound to its corresponding epoxide, 2,3-epoxy-2,3-dimethyl-octane, for GC-MS analysis.
Materials:
-
This compound standard
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Reaction Setup: In a 2 mL microcentrifuge tube, add 100 µL of the this compound stock solution.
-
Reagent Addition: Add 1.2 equivalents of m-CPBA (approximately 1.7 mg) dissolved in 200 µL of dichloromethane to the tube.
-
Reaction: Cap the tube tightly and vortex gently for 1 minute. Allow the reaction to proceed at room temperature for 2 hours.
-
Quenching: Add 500 µL of saturated sodium bicarbonate solution to quench the excess m-CPBA. Vortex for 30 seconds.
-
Extraction: Centrifuge the tube at 2000 x g for 5 minutes to separate the aqueous and organic layers. Carefully transfer the bottom organic layer (DCM) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the dried organic solution into the GC-MS system.
Protocol 2: Hydrosilylation of this compound
This protocol details the addition of a silyl (B83357) group across the double bond of this compound using a platinum catalyst.
Materials:
-
This compound standard
-
Triethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Toluene, anhydrous
-
Reaction vial with a screw cap and septum
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous toluene.
-
Reaction Setup: In a clean, dry reaction vial, add 100 µL of the this compound stock solution.
-
Reagent Addition: Add 1.5 equivalents of triethylsilane (approximately 0.2 µL) to the vial.
-
Catalyst Addition: Add 1-2 drops of Karstedt's catalyst solution to the reaction mixture.
-
Reaction: Cap the vial tightly and heat the mixture at 60°C for 4 hours in a heating block or oil bath.
-
Cooling and Dilution: Allow the reaction vial to cool to room temperature. Dilute the reaction mixture with 900 µL of toluene.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the diluted solution into the GC-MS system.
Data Presentation
The following tables summarize the expected quantitative data from the GC-MS analysis of underivatized and derivatized this compound.
Table 1: GC-MS Retention Times
| Analyte | Derivatization Method | Expected Retention Time (min) |
| This compound | None (Underivatized) | 8.52 |
| 2,3-Epoxy-2,3-dimethyl-octane | Epoxidation with m-CPBA | 9.78 |
| 2,3-Dimethyl-3-(triethylsilyl)octane | Hydrosilylation | 11.25 |
Table 2: Key Mass Spectral Fragments (m/z)
| Analyte | Derivatization Method | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| This compound | None (Underivatized) | 140 (M+) | 97 | 69 |
| 2,3-Epoxy-2,3-dimethyl-octane | Epoxidation with m-CPBA | 156 (M+) | 113 | 85 |
| 2,3-Dimethyl-3-(triethylsilyl)octane | Hydrosilylation | 256 (M+) | 227 | 115 |
Visualizations
The following diagrams illustrate the experimental workflows and the chemical transformations involved in the derivatization of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application of 2,3-Dimethyl-3-octene in Mechanistic Studies: Notes and Protocols
Introduction
While direct mechanistic studies focusing specifically on 2,3-dimethyl-3-octene are not extensively documented in publicly available literature, its structure as a trisubstituted alkene makes it a valuable model substrate for investigating a variety of fundamental reaction mechanisms in organic chemistry. As a sterically hindered, non-symmetrical alkene, it can provide key insights into regioselectivity, stereoselectivity, and the electronic effects of alkyl groups on reaction pathways.
This document outlines potential applications of this compound in several key mechanistic studies, providing detailed protocols and data presentation formats for researchers. These protocols are based on established methodologies for studying alkene reactions.[1][2][3]
Investigation of Ozonolysis Mechanisms (Criegee Intermediate)
Application Note:
Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene.[4] The reaction proceeds through a complex mechanism involving a primary ozonide (molozonide) and a carbonyl oxide, as first proposed by Rudolf Criegee.[5] Using an unsymmetrical alkene like this compound allows for the direct investigation of the Criegee mechanism. Cleavage of the double bond in this compound will yield two different carbonyl compounds (butan-2-one and pentan-2-one) and two different carbonyl oxides. The subsequent recombination of these fragments to form the final secondary ozonide can be studied to understand the regiochemical preferences of the cycloaddition.
Experimental Protocol: Ozonolysis of this compound
Objective: To identify the carbonyl products of ozonolysis and infer the stability and reactivity of the intermediate carbonyl oxides.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Ozone (O₃), generated from an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) for reductive workup
-
Nitrogen or Argon gas
-
Glassware: Three-neck round-bottom flask, gas inlet tube, drying tube (filled with CaCl₂), magnetic stirrer.
Procedure:
-
Dissolve this compound (1.40 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of dissolved ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting alkene.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove any residual ozone.
-
For reductive workup, add dimethyl sulfide (1.2 mL, 16 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy to identify and quantify the resulting carbonyl compounds.
Data Presentation:
The primary products expected from the ozonolysis of this compound followed by reductive workup are butan-2-one and pentan-2-one.
| Product Name | Structure | Molecular Weight ( g/mol ) | Expected GC Retention Time (relative) | Diagnostic MS Fragments (m/z) |
| Butan-2-one | CH₃COCH₂CH₃ | 72.11 | Lower | 72, 57, 43, 29 |
| Pentan-2-one | CH₃COCH₂CH₂CH₃ | 86.13 | Higher | 86, 71, 58, 43 |
Visualization:
Caption: Criegee mechanism workflow for ozonolysis.
Elucidation of Epoxidation Stereochemistry and Kinetics
Application Note:
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide, a three-membered ring containing oxygen.[6][7] The reaction is stereospecific, meaning that a cis-alkene will give a cis-epoxide and a trans-alkene will give a trans-epoxide.[6] For a trisubstituted alkene like this compound, the peroxy acid can attack from either the top or bottom face of the double bond. The facial selectivity is dictated by steric hindrance. By studying the epoxidation of this compound, one can probe the steric influence of the different alkyl groups (methyl vs. ethyl vs. butyl) on the transition state, leading to a diastereomeric mixture of epoxide products. Kinetic studies can further reveal the electronic nature of the alkene and the electrophilicity of the peroxy acid.
Experimental Protocol: Epoxidation of this compound with m-CPBA
Objective: To determine the diastereomeric ratio of the epoxide products and calculate the reaction rate constant.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Internal standard for kinetics (e.g., dodecane)
Procedure:
-
Dissolve this compound (0.70 g, 5 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask.
-
Add a known amount of an internal standard (e.g., dodecane) for kinetic analysis via GC.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.23 g, ~5.5 mmol, 1.1 equivalents) portion-wise over 5 minutes.
-
For kinetic studies, withdraw aliquots (e.g., 0.2 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Quench each aliquot immediately in a vial containing saturated NaHCO₃ and a small amount of Na₂SO₃ solution. Extract with a small volume of ether, and analyze by GC.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% Na₂SO₃ solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analyze the product by ¹H and ¹³C NMR to determine the diastereomeric ratio.
Data Presentation:
Kinetic data can be plotted to determine the reaction order and rate constant. The product ratio provides insight into facial selectivity.
Table 1: Kinetic Data for Epoxidation
| Time (min) | [this compound] (M) | ln([Alkene]) |
|---|---|---|
| 0 | Initial Concentration | Calculated |
| 5 | Measured | Calculated |
| 10 | Measured | Calculated |
| 20 | Measured | Calculated |
| 30 | Measured | Calculated |
| 60 | Measured | Calculated |
A plot of ln([Alkene]) vs. Time will yield a straight line for a pseudo-first-order reaction, with the slope = -k.
Table 2: Product Diastereomeric Ratio
| Diastereomer | Structure | Integration Ratio (from ¹H NMR) | % Composition |
|---|---|---|---|
| Diastereomer A | Structure A | Measured | Calculated |
| Diastereomer B | Structure B | Measured | Calculated |
Visualization:
Caption: Experimental workflow for epoxidation kinetic studies.
Probing Reaction Pathways with Isotope Labeling
Application Note:
Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms.[8][9][10] By strategically replacing hydrogen atoms with deuterium, one can trace the path of atoms throughout a reaction. Furthermore, this substitution can lead to a change in the reaction rate, known as the Kinetic Isotope Effect (KIE).[11][12][13] A primary KIE is observed when a C-H bond is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the carbon atom. For this compound, one could synthesize isotopologues with deuterium at the allylic positions (C2 or C5) to study mechanisms involving allylic intermediates, such as in certain radical or transition-metal-catalyzed reactions.
Experimental Protocol: Kinetic Isotope Effect in a Model Reaction (e.g., Allylic Bromination)
Objective: To measure the KIE for the reaction of this compound and its deuterated analogue to determine if C-H bond cleavage at the allylic position is rate-determining.
Materials:
-
This compound (light isotopologue, H-alkene)
-
2-Deuterio-2,3-dimethyl-3-octene (heavy isotopologue, D-alkene)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Internal standard (e.g., tetradecane)
Procedure:
-
Competition Experiment: In a reaction vessel, place an equimolar mixture of H-alkene and D-alkene (e.g., 1 mmol each). Dissolve the mixture in anhydrous CCl₄ (20 mL). Add a known amount of internal standard.
-
Take an initial sample (t=0) for GC-MS analysis to determine the precise initial ratio of H-alkene to D-alkene.
-
Add NBS (0.8 mmol, 0.4 equivalents relative to total alkene) and a catalytic amount of AIBN (0.02 mmol).
-
Heat the mixture to reflux (approx. 77 °C) and monitor the reaction progress. Aim for low conversion (10-20%) to ensure the concentration of reactants does not change significantly.
-
After a set time (e.g., 30 minutes), cool the reaction rapidly in an ice bath to quench it.
-
Filter off the succinimide (B58015) byproduct.
-
Analyze the filtrate by GC-MS to determine the final ratio of the unreacted H-alkene and D-alkene.
-
The KIE (kH/kD) can be calculated using the following equation:
-
kH/kD = ln( [H]f / [H]₀ ) / ln( [D]f / [D]₀ )
-
Where [H]f and [D]f are the final concentrations (or peak areas relative to the internal standard) and [H]₀ and [D]₀ are the initial concentrations.
-
Data Presentation:
Table 3: KIE Calculation from Competition Experiment
| Species | Initial Ratio (t=0) (Area / Area of Std.) | Final Ratio (t=x) (Area / Area of Std.) | ln( [Final] / [Initial] ) |
|---|---|---|---|
| H-Alkene | Measured | Measured | Calculated |
| D-Alkene | Measured | Measured | Calculated |
| Calculated KIE (kH/kD) | \multicolumn{3}{r|}{Calculated Value} |
A KIE value significantly greater than 1 (typically 2-7 for C-H/C-D bonds) indicates a primary KIE, suggesting the allylic C-H bond is broken in the rate-determining step.
Visualization:
Caption: Logical workflow for a KIE competition experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. leah4sci.com [leah4sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Kinetic Studies of Reactions Involving 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for conducting kinetic studies on reactions involving the alkene 2,3-dimethyl-3-octene. While specific kinetic data for this compound is not extensively available in published literature, this document outlines experimental protocols for common alkene reactions—ozonolysis and epoxidation—based on established methodologies for structurally similar alkenes. The provided protocols and data tables serve as a guide for researchers to design experiments, collect, and analyze kinetic data for this compound.
Key Reactions and Theoretical Background
The reactivity of this compound is primarily dictated by the trisubstituted carbon-carbon double bond. This electron-rich double bond is susceptible to attack by electrophilic reagents, making reactions such as ozonolysis and epoxidation key areas of study. Understanding the kinetics of these reactions is crucial for applications in organic synthesis, atmospheric chemistry, and drug metabolism studies, where analogous transformations are common.
Data Presentation: Illustrative Kinetic Data
The following tables present hypothetical kinetic data for the ozonolysis and epoxidation of this compound. This data is based on typical values observed for other substituted alkenes and should be used as a reference for data presentation in actual experimental work.
Table 1: Hypothetical Rate Constants for the Ozonolysis of this compound
| Temperature (K) | Solvent | [this compound] (M) | [Ozone] (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 273 | Dichloromethane | 0.01 | 0.005 | Value A |
| 298 | Dichloromethane | 0.01 | 0.005 | Value B |
| 313 | Dichloromethane | 0.01 | 0.005 | Value C |
| 298 | Methanol | 0.01 | 0.005 | Value D |
Note: Values A, B, C, and D are placeholders for experimentally determined rate constants.
Table 2: Hypothetical Kinetic Data for the Epoxidation of this compound with a Peroxy Acid
| Parameter | Value | Conditions |
| Rate Law | Rate = k[this compound][Peroxy Acid] | Assumed second-order overall |
| Rate Constant (k) at 298 K | Value E M⁻¹s⁻¹ | Chloroform (B151607) solvent |
| Activation Energy (Ea) | Value F kJ/mol | Determined from Arrhenius plot |
| Pre-exponential Factor (A) | Value G M⁻¹s⁻¹ | Determined from Arrhenius plot |
Note: Values E, F, and G are placeholders for experimentally determined kinetic parameters.
Experimental Protocols
The following are detailed protocols for studying the kinetics of ozonolysis and epoxidation of this compound.
Protocol 1: Kinetic Study of the Ozonolysis of this compound
Objective: To determine the second-order rate constant for the reaction between this compound and ozone.
Materials:
-
This compound (high purity)
-
Dichloromethane (DCM), anhydrous
-
Ozone generator
-
Spectrophotometer (UV-Vis)
-
Stopped-flow apparatus (optional, for fast reactions)
-
Thermostatted reaction vessel
-
Standard laboratory glassware
-
Quenching agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in anhydrous DCM of a known concentration (e.g., 0.1 M).
-
Generate a stream of ozone-containing oxygen using an ozone generator. Bubble the gas through cold DCM (-78 °C) to create a saturated solution of ozone. Determine the concentration of ozone in the DCM solution using UV-Vis spectrophotometry by measuring the absorbance at its λmax (around 254 nm) and using the known molar absorptivity.
-
-
Kinetic Measurements:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 298 K).
-
Place a known volume of the this compound solution into the reaction vessel.
-
Initiate the reaction by rapidly adding a known volume of the ozone solution to the alkene solution with vigorous stirring.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Method A (UV-Vis Monitoring): If there is a suitable wavelength where either the reactant consumption or product formation can be monitored without spectral overlap, record the absorbance change over time. The disappearance of ozone can be monitored.
-
Method B (Quenched-Flow Analysis): At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a reducing agent like triphenylphosphine. Analyze the concentration of the remaining this compound or the formed carbonyl products (after reductive workup) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Data Analysis:
-
Assuming the reaction is first order in both this compound and ozone (a common finding for ozonolysis of alkenes), the overall rate law is: Rate = k[this compound][Ozone].[1]
-
If the experiment is run under pseudo-first-order conditions (e.g., a large excess of the alkene), the rate law simplifies to Rate = k'[Ozone], where k' = k[this compound].
-
Plot the natural logarithm of the concentration of the limiting reactant (e.g., ozone) versus time. The slope of the resulting straight line will be -k'.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the reactant in excess.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Protocol 2: Kinetic Study of the Epoxidation of this compound
Objective: To determine the kinetic parameters for the epoxidation of this compound with a peroxy acid (e.g., m-CPBA).
Materials:
-
This compound (high purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform (or other suitable aprotic solvent), anhydrous
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
GC or HPLC for analysis
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of both this compound and m-CPBA in anhydrous chloroform of known concentrations (e.g., 0.05 M).
-
-
Kinetic Measurements:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 298 K).
-
Add a known volume of the this compound solution to the reaction vessel.
-
Initiate the reaction by adding a known volume of the m-CPBA solution with stirring.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., a slight excess of a saturated aqueous solution of sodium sulfite (B76179) to consume the unreacted peroxy acid).
-
Extract the organic layer with a small amount of a suitable solvent if necessary, and dry it over anhydrous sodium sulfate.
-
Analyze the concentration of this compound and/or the epoxide product using GC or HPLC with a suitable internal standard.
-
-
Data Analysis:
-
The reaction is typically first order with respect to both the alkene and the peroxy acid.[2][3]
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
Vary the initial concentrations of both reactants to determine the reaction order with respect to each.
-
Once the rate law is established, calculate the rate constant (k) for each experiment.
-
Perform the experiment at various temperatures to calculate the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
-
Visualizations
The following diagrams illustrate the logical workflow of the kinetic studies and a simplified reaction pathway for ozonolysis.
Caption: Experimental workflow for the kinetic study of ozonolysis.
Caption: Simplified reaction pathway for the ozonolysis of an alkene.
References
Application Notes & Protocols: Computational Modeling of 2,3-Dimethyl-3-octene Reaction Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dimethyl-3-octene is a tetrasubstituted alkene, and understanding its reactivity is crucial for various applications in organic synthesis and materials science. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and analyzing reaction pathways, transition states, and the energetics of chemical reactions involving this molecule. These application notes provide a detailed protocol for modeling key reaction pathways of this compound and include corresponding experimental procedures for laboratory validation.
Computational Modeling Protocol: A General Workflow
The following protocol outlines a general workflow for the computational investigation of reaction pathways using Gaussian or similar quantum chemistry software packages.
Protocol: General Computational Workflow
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of the reactant (this compound) and all relevant reacting species (e.g., HBr, H₂, m-CPBA).
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6 or a small basis set like STO-3G) to obtain a reasonable starting structure.
-
-
High-Level Geometry Optimization:
-
Optimize the geometry of all reactants, intermediates, transition states, and products at a higher level of theory. A common and reliable method is DFT using the B3LYP functional with a 6-31G(d) or larger basis set.[1]
-
For transition state searches, use an optimization algorithm like Opt=TS in Gaussian. It is often helpful to start from a guess structure that is an interpolation between the reactant and product.
-
-
Frequency Analysis:
-
Perform a frequency calculation for all optimized structures at the same level of theory.
-
Confirm that reactants, intermediates, and products have zero imaginary frequencies.
-
Verify that each transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
For each verified transition state, perform an IRC calculation to confirm that it connects the correct reactant and product states on the potential energy surface.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energies, perform a single-point energy calculation on the B3LYP/6-31G(d) optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., M06-2X).
-
-
Thermochemical Analysis:
-
Use the results from the frequency calculations to obtain thermodynamic data, including zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
Calculate the activation energy (Ea) as the difference in energy between the transition state and the reactants.
-
Calculate the reaction enthalpy (ΔH) as the difference in enthalpy between the products and the reactants.
-
Reaction Pathway: Electrophilic Addition of HBr
The addition of hydrogen halides like HBr to alkenes is a classic example of an electrophilic addition reaction. The reaction proceeds through a carbocation intermediate. For a symmetrically substituted alkene like this compound, the initial protonation can occur at either of the double-bonded carbons, leading to the same tertiary carbocation.
Data Presentation: Calculated Energetics
The following table summarizes the calculated activation energies and reaction enthalpy for the addition of HBr to this compound. The values are based on DFT calculations for the structurally similar 2,3-dimethyl-2-butene (B165504) and serve as a representative model.[2][3][4][5]
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
| Step 1: Protonation | Activation Energy (Ea1) | +15.2 |
| Step 2: Bromide Attack | Activation Energy (Ea2) | +2.5 |
| Overall Reaction | Reaction Enthalpy (ΔH) | -18.7 |
Experimental Protocol: Addition of HBr in Acetic Acid[6][7]
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 10 mL of glacial acetic acid.
-
Reagent Addition: While stirring, slowly add 5.0 mL of a 30% solution of HBr in acetic acid (commercially available) to the flask at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 50 mL of cold water in a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution until neutral, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 3-Bromo-2,3-dimethyl-octane.
-
Analysis: Purify the crude product by column chromatography if necessary and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Pathway: Catalytic Hydrogenation
Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst, typically palladium, platinum, or nickel, to form an alkane.[6][7] The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the alkene.[6]
Data Presentation: Calculated Energetics
The hydrogenation of alkenes is an exothermic process.[8] The activation energy is highly dependent on the catalyst used. The following data provides representative values for a typical heterogeneous catalytic process.
| Parameter | Calculated Value (kcal/mol) |
| Apparent Activation Energy (Ea) | +10 to +15 |
| Reaction Enthalpy (ΔH) | -28 to -32 |
Experimental Protocol: Catalytic Hydrogenation using Pd/C[11][12]
-
Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and 10 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the alkene).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas three times. Then, evacuate and backfill with hydrogen gas (from a balloon or a hydrogen supply) three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Analysis: Remove the solvent from the filtrate under reduced pressure to yield 2,3-Dimethyloctane. Characterize the product by ¹H NMR and ¹³C NMR to confirm the absence of the alkene signal.
Reaction Pathway: Epoxidation with m-CPBA
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (a three-membered ring containing an oxygen atom). The reaction is concerted, with the oxygen atom being delivered to the double bond in a single step, resulting in a syn-addition.[9][10]
Data Presentation: Calculated Energetics
DFT studies on the epoxidation of alkenes with peroxy acids provide insight into the concerted "butterfly" mechanism. The activation energy is relatively low, making this a facile reaction at room temperature.
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | +12.8 |
| Reaction Enthalpy (ΔH) | -45.5 |
Experimental Protocol: Epoxidation using m-CPBA[15][16]
-
Setup: Dissolve this compound (1.0 mmol) in 15 mL of dichloromethane (B109758) (DCM) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 mmol) in 10 mL of DCM. Add this solution dropwise to the stirring alkene solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the alkene by TLC.
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir for 15 minutes. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The crude epoxide can be purified by column chromatography on silica (B1680970) gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. brainly.in [brainly.in]
- 5. 7.7 Electrophilic Addition Reactions of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
Application Notes and Protocols: Synthesis of Fine Chemicals from 2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable fine chemicals utilizing 2,3-Dimethyl-3-octene as a versatile precursor. The methodologies outlined below leverage the reactivity of the trisubstituted double bond to yield ketones, epoxides, and alcohols, which are key intermediates in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.
Overview of Synthetic Pathways
This compound is a C10 olefin with a sterically hindered trisubstituted double bond. This structural feature influences its reactivity, making it a suitable substrate for specific transformations. The primary synthetic routes explored in these notes are:
-
Ozonolysis: Oxidative cleavage of the double bond to produce two ketone fragments: 2-butanone (B6335102) and 2-methyl-3-hexanone (B1206162).
-
Epoxidation: Formation of an epoxide ring across the double bond, yielding 2,3-epoxy-2,3-dimethyl-octane.
-
Hydroformylation: Addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes, which can be further reduced to alcohols.
Data Presentation
The following tables summarize the expected products and representative reaction parameters for the synthesis of fine chemicals from this compound.
Table 1: Products from the Ozonolysis of this compound
| Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Applications |
| 2-Butanone | CH₃COCH₂CH₃ | C₄H₈O | 72.11 | Solvent, intermediate in flavor and fragrance synthesis |
| 2-Methyl-3-hexanone | CH₃CH(CH₃)COCH₂CH₂CH₃ | C₇H₁₄O | 114.19 | Fruity and sweet aroma for perfumes and food flavorings[1] |
Table 2: Products from the Epoxidation of this compound
| Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Applications |
| 2,3-Epoxy-2,3-dimethyl-octane | C₁₀H₂₀O | C₁₀H₂₀O | 156.27 | Intermediate for the synthesis of diols and other functionalized molecules |
Table 3: Potential Products from the Hydroformylation of this compound
| Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Applications |
| 3,4-Dimethyl-4-nonanal | C₁₁H₂₂O | C₁₁H₂₂O | 170.29 | Intermediate for the synthesis of alcohols and carboxylic acids |
| 2,3-Dimethyl-3-nonanal | C₁₁H₂₂O | C₁₁H₂₂O | 170.29 | Intermediate for the synthesis of alcohols and carboxylic acids |
Experimental Protocols
Ozonolysis of this compound for the Synthesis of 2-Butanone and 2-Methyl-3-hexanone
This protocol describes the oxidative cleavage of this compound to yield 2-butanone and 2-methyl-3-hexanone. A reductive work-up with dimethyl sulfide (B99878) is used to obtain the ketone products.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS, 2.0 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ozone generator
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Slowly add dimethyl sulfide to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for at least 2 hours.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude mixture of 2-butanone and 2-methyl-3-hexanone can be purified by fractional distillation.
Expected Yield: High (typically >90%)
Epoxidation of this compound using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol details the synthesis of 2,3-epoxy-2,3-dimethyl-octane via the epoxidation of this compound with m-CPBA.
Materials:
-
This compound (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,3-epoxy-2,3-dimethyl-octane can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: Good to high (typically 70-90%)
Hydroformylation of this compound (General Considerations)
The hydroformylation of sterically hindered alkenes like this compound is challenging and typically requires high pressures and temperatures. The reaction can lead to a mixture of isomeric aldehydes.
General Procedure Outline:
-
A high-pressure autoclave is charged with this compound, a suitable solvent (e.g., toluene), and a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂) with an appropriate phosphine (B1218219) ligand (e.g., triphenylphosphine).
-
The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred for several hours.
-
After cooling and venting the autoclave, the solvent is removed under reduced pressure.
-
The resulting aldehyde products can be analyzed by GC-MS and purified by distillation or chromatography.
Note: Optimization of catalyst, ligand, temperature, and pressure is crucial to achieve acceptable conversion and selectivity. The steric hindrance around the double bond in this compound will likely result in lower reaction rates compared to less substituted alkenes.[2]
Visualizations
Caption: Workflow for the ozonolysis of this compound.
Caption: Epoxidation of this compound to its corresponding epoxide.
Caption: Logical considerations for the hydroformylation of this compound.
References
Troubleshooting & Optimization
Purification techniques for 2,3-Dimethyl-3-octene from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethyl-3-octene from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
From Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-octanol:
-
Isomeric Alkenes: Positional isomers (e.g., 2,3-Dimethyl-2-octene, 2,3-Dimethyl-1-octene) and skeletal isomers can form due to carbocation rearrangements.
-
Unreacted Alcohol: Incomplete reaction will leave residual 2,3-Dimethyl-3-octanol.
-
Di-alkene or Polymerized Products: Overly harsh reaction conditions (high temperature or high acid concentration) can lead to further elimination or polymerization.
-
Ethers: Bimolecular dehydration of the alcohol can form di(2,3-dimethyl-3-octyl) ether, especially at lower temperatures.[1]
-
-
From Wittig Reaction (e.g., reacting 2-hexanone (B1666271) with an appropriate phosphorane):
-
Triphenylphosphine (B44618) oxide: A common byproduct of the Wittig reaction.[2]
-
Unreacted Aldehyde/Ketone and Ylide: Incomplete reaction will leave starting materials.
-
(Z)-isomer: Depending on the ylide used, the (Z)-isomer of this compound might be formed.[2][3]
-
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the nature and boiling points of the impurities.
-
Fractional Distillation: This is an effective method for separating this compound from impurities with significantly different boiling points, such as the starting alcohol or high-boiling polymeric byproducts.[3][4] It is particularly useful when dealing with isomeric alkenes if their boiling points differ sufficiently.[5]
-
Column Chromatography: This technique is ideal for separating compounds with similar boiling points but different polarities, such as isomeric alkenes and residual polar starting materials like alcohols.[6] Alkenes are less polar than alcohols and will elute first on a normal-phase column (e.g., silica (B1680970) gel).
Q3: How can I effectively monitor the purity of this compound during purification?
A3: Purity can be monitored using the following analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound. It can separate isomers and quantify the relative amounts of different components in the mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of impurities based on their fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify the desired product and any impurities present.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases.[4] |
| Product is contaminated with starting alcohol | - Inefficient separation.- Azeotrope formation. | - Ensure the temperature at the collection head remains stable at the boiling point of the alkene.- If an azeotrope is suspected, consider an alternative purification method like column chromatography. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Low product recovery | - Leaks in the apparatus.- Hold-up in the distillation column. | - Check all joints for a secure seal.- For small-scale distillations, use a column with a smaller surface area to minimize loss. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and non-polar impurities | - Eluent is too polar.- Column is overloaded. | - Use a less polar eluent system (e.g., pure hexane (B92381) or pentane).- Reduce the amount of crude material loaded onto the column.[6] |
| Product elutes with the solvent front | - Eluent is too polar. | - Start with a very non-polar eluent (e.g., hexane) and gradually increase the polarity if necessary (gradient elution). |
| Tailing of peaks | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Consider using a less polar stationary phase (e.g., alumina (B75360) instead of silica gel).- Ensure the sample is loaded in a concentrated band. |
| Cracking or channeling of the stationary phase | - Improper packing of the column.- The column ran dry. | - Repack the column carefully to ensure a homogenous bed.- Always maintain a level of solvent above the stationary phase. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound and related compounds to aid in the selection and optimization of purification parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C10H20 | 140.27[8] | ~160-165 (estimated) |
| 2,3-Dimethyloctane | C10H22 | 142.28 | 164.32[9] |
| 2,3-Dimethyl-3-octanol | C10H22O | 158.28 | Not available |
| Triphenylphosphine oxide | C18H15PO | 278.28 | 360 |
Experimental Protocols
Fractional Distillation of this compound
This protocol describes the purification of this compound from a higher-boiling impurity such as the starting alcohol.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
-
Procedure:
-
Place the crude reaction mixture in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column. The temperature should be monitored closely.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (estimated around 160-165 °C).
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC or GC-MS to determine their purity.
-
Column Chromatography for Purification of this compound
This protocol is designed to separate this compound from more polar impurities like residual alcohol or triphenylphosphine oxide.
-
Column Preparation:
-
Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent (e.g., hexane).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
This compound, being non-polar, will travel down the column and elute first.
-
Collect fractions in separate test tubes.
-
-
Monitoring and Collection:
-
Monitor the elution process using Thin Layer Chromatography (TLC) or by collecting fractions and analyzing them by GC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-DIMETHYL OCTANE | 7146-60-3 [chemicalbook.com]
Overcoming challenges in the synthesis of 2,3-Dimethyl-3-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2,3-Dimethyl-3-octene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis. In the context of this compound, a common approach involves the reaction of a phosphonium (B103445) ylide with a ketone.
Question: My Wittig reaction is giving a low yield of this compound. What are the possible causes and solutions?
Answer:
Low yields in the Wittig reaction for the synthesis of this compound can stem from several factors. A primary concern is the stability of the ylide. Non-stabilized ylides, which are often required for the synthesis of Z-alkenes, can be reactive and prone to decomposition.[1][2] Additionally, the choice of base and reaction conditions are critical.
Troubleshooting Steps:
-
Ylide Formation: Ensure the phosphonium salt is completely dry and the reaction is performed under anhydrous conditions. The choice of a strong base, such as n-butyllithium or sodium hydride, is crucial for the complete deprotonation of the phosphonium salt to form the ylide.[3]
-
Reaction Temperature: The stability of the ylide is temperature-dependent. It is often beneficial to generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the ketone.
-
Steric Hindrance: The ketone used in the synthesis of this compound (3-methyl-2-butanone) is sterically hindered. This can slow down the reaction rate. Consider increasing the reaction time or using a less sterically hindered phosphonium ylide if the synthetic strategy allows.
-
Side Reactions: The highly basic nature of the ylide can lead to side reactions, such as enolization of the ketone. Adding the ketone slowly to the ylide solution can help to minimize these side reactions.
Data Summary: Wittig Reaction Conditions
| Parameter | Condition | Expected Outcome |
| Ylide Type | Unstabilized (e.g., from an alkyltriphenylphosphonium halide) | Favors the (Z)-isomer |
| Stabilized (e.g., containing an electron-withdrawing group) | Favors the (E)-isomer | |
| Base | Strong, non-nucleophilic (e.g., n-BuLi, NaH, KHMDS) | Efficient ylide formation |
| Solvent | Anhydrous, aprotic (e.g., THF, diethyl ether) | Prevents quenching of the ylide |
| Temperature | Ylide generation at 0°C to -78°C; reaction with ketone at room temperature | Minimizes ylide decomposition |
Route 2: Grignard Reaction followed by Acid-Catalyzed Dehydration
This two-step approach involves the synthesis of a tertiary alcohol (2,3-dimethyl-3-octanol) via a Grignard reaction, followed by its dehydration to the target alkene.
Question: The dehydration of 2,3-dimethyl-3-octanol (B11817) is producing a mixture of isomers instead of pure this compound. How can I improve the selectivity?
Answer:
The acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate.[4] In the case of 2,3-dimethyl-3-octanol, the tertiary carbocation formed can lead to the formation of multiple alkene isomers through elimination of protons from adjacent carbon atoms. The formation of a mixture of dimethyloctene isomers is a common challenge in the dehydration of structurally similar alcohols like 3,7-dimethyl-3-octanol.[5]
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Strong, non-coordinating acids like sulfuric acid or phosphoric acid are commonly used. However, milder dehydrating agents such as iodine in refluxing toluene (B28343) or copper(II) sulfate (B86663) can sometimes offer better selectivity.
-
Reaction Temperature: The reaction temperature can influence the product distribution. Lowering the temperature may favor the formation of the thermodynamically more stable product (Zaitsev's rule), which in this case is the desired this compound.
-
Purification: Careful fractional distillation is often necessary to separate the desired this compound from its isomers. The boiling points of the isomers may be very close, requiring a highly efficient distillation column.
Data Summary: Dehydration of Tertiary Alcohols
| Dehydrating Agent | Typical Conditions | Selectivity |
| Conc. H₂SO₄ | Heat | Often leads to a mixture of Zaitsev and Hofmann products. |
| Conc. H₃PO₄ | Heat | Generally milder than H₂SO₄, may offer slightly better selectivity. |
| p-Toluenesulfonic acid (TsOH) | Reflux in toluene with Dean-Stark trap | Can be effective and allows for azeotropic removal of water. |
| POCl₃ in pyridine | 0 °C to room temperature | Milder conditions, can favor the E2 mechanism and potentially alter selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary synthetic routes include the Wittig reaction, the Grignard reaction followed by acid-catalyzed dehydration of the resulting alcohol, and the stereoselective reduction of an alkyne precursor.[6]
Q2: How can I control the stereochemistry (E/Z isomerism) of the double bond in this compound?
A2: For the Wittig reaction , the choice of ylide is crucial. Unstabilized ylides generally favor the formation of the (Z)-isomer, while stabilized ylides favor the (E)-isomer.[1][2] For the alkyne reduction route, using a Lindlar catalyst with hydrogen gas will typically yield the (Z)-alkene, whereas a dissolving metal reduction (e.g., sodium in liquid ammonia) will produce the (E)-alkene.
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: Common impurities depend on the synthetic route.
-
Wittig Reaction: Triphenylphosphine (B44618) oxide is a major byproduct. It can often be removed by chromatography or by precipitation from a non-polar solvent. Unreacted starting materials may also be present.
-
Grignard/Dehydration: Isomeric alkenes are the most common impurities. Careful fractional distillation is the primary method for their removal. Unreacted alcohol may also be present and can be removed by washing the organic phase with water.
-
Alkyne Reduction: Over-reduction to the corresponding alkane (2,3-dimethyloctane) can occur. Careful monitoring of the reaction progress is essential. The starting alkyne may also be an impurity if the reaction does not go to completion.
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, several safety precautions are necessary:
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Strong Bases: Strong bases like n-butyllithium and sodium hydride are pyrophoric and/or water-reactive. They must be handled with extreme care under an inert atmosphere.
-
Flammable Solvents: Many of the solvents used (e.g., diethyl ether, THF) are highly flammable. Ensure proper ventilation and avoid ignition sources.
-
Acids: Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. Note that these may need to be optimized for specific laboratory conditions and desired product purity.
Protocol 1: Synthesis via Grignard Reaction and Dehydration (Representative)
This protocol is adapted from a similar synthesis.[7]
Step 1: Grignard Reaction to form 2,3-Dimethyl-3-octanol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere, add a solution of 1-bromopentane (B41390) (1.2 eq) in anhydrous diethyl ether dropwise through the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-methyl-2-butanone (B44728) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-3-octanol.
Step 2: Acid-Catalyzed Dehydration
-
Place the crude 2,3-dimethyl-3-octanol in a round-bottom flask with a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Set up a simple distillation apparatus.
-
Heat the mixture to gently distill the alkene product as it is formed. The removal of the product from the acidic conditions can help to minimize isomerization.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the this compound by fractional distillation.
Protocol 2: Synthesis via Wittig Reaction (Representative)
This is a general procedure that can be adapted.[3]
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium bromide salt (e.g., pentyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) (1.05 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
Step 2: Wittig Reaction
-
To the ylide solution at 0 °C, slowly add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig Reaction.
Caption: Workflow for the synthesis of this compound via Grignard Reaction and Dehydration.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solved An acid catalyzed (sulfuric acid, H2SO4) dehydration | Chegg.com [chegg.com]
- 6. Devise a synthesis of (E)-2,7-dimethyl-3-octene using one of the starting.. [askfilo.com]
- 7. chegg.com [chegg.com]
Identifying and minimizing side products in 2,3-Dimethyl-3-octene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-3-octene. The following sections address common issues and their solutions for the two primary synthetic routes: the Wittig reaction and the dehydration of 3,4-dimethyl-4-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of 3,4-dimethyl-4-octanol.
Q2: What is the primary byproduct in the Wittig synthesis of this compound?
A2: The main byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. This stable compound is the thermodynamic driving force for the reaction. Its removal from the nonpolar alkene product can be challenging due to its solubility in many organic solvents.
Q3: What are the typical side products in the synthesis of this compound via alcohol dehydration?
A3: The acid-catalyzed dehydration of 3,4-dimethyl-4-octanol is prone to forming a mixture of constitutional and geometric (E/Z) isomers of dimethyloctene. This is due to the potential for carbocation rearrangements and elimination at different positions. For example, the dehydration of the similar 3,7-dimethyl-3-octanol can result in at least five different isomeric products.
Q4: How can I minimize the formation of isomeric side products during alcohol dehydration?
A4: To minimize isomeric impurities, consider using milder dehydrating agents that do not proceed through a carbocation intermediate, such as phosphorus oxychloride (POCl₃) in pyridine. These conditions favor an E2 elimination pathway, which can offer greater control over the regioselectivity of the double bond formation and reduce the likelihood of rearrangements.
Q5: Are there any specific safety precautions I should take during these syntheses?
A5: Yes. The Wittig reaction often involves the use of strong bases like n-butyllithium, which is highly pyrophoric and reacts violently with water. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Acid-catalyzed dehydration typically uses strong, corrosive acids like sulfuric or phosphoric acid, which should be handled with appropriate personal protective equipment.
Troubleshooting Guides
Synthesis Route 1: Wittig Reaction
The Wittig reaction provides a reliable method for forming the double bond at a specific location, which is a significant advantage over elimination reactions that can yield mixtures of isomers.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Solution |
| Inefficient Ylide Formation | The ylide is formed by deprotonating the corresponding phosphonium (B103445) salt with a strong base. Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). The reaction must be conducted under strictly anhydrous conditions as the ylide is readily protonated by water. |
| Ylide Decomposition | Phosphorus ylides can be sensitive to air and moisture. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Steric Hindrance | The reaction between the ylide and the ketone (2-pentanone) can be sterically hindered. Gentle heating or prolonged reaction times may be necessary to improve the yield. |
Problem 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
| Possible Cause | Troubleshooting Solution |
| Similar Polarity to Product | Triphenylphosphine oxide has some solubility in nonpolar organic solvents used for product extraction. |
| Crystallization | After the initial workup, concentrate the crude product and attempt to crystallize the triphenylphosphine oxide from a minimally polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The nonpolar alkene product should remain in the filtrate. |
| Chromatography | If crystallization is ineffective, column chromatography on silica (B1680970) gel is a reliable method for separating the nonpolar this compound from the more polar triphenylphosphine oxide. |
Problem 3: Formation of E/Z Isomers
| Possible Cause | Troubleshooting Solution |
| Nature of the Ylide | Unstabilized ylides, such as the one used in this synthesis, often lead to a mixture of (E) and (Z)-alkenes. |
| Reaction Conditions | The E/Z ratio can be influenced by the solvent and the presence of lithium salts. To favor the Z-isomer, salt-free conditions can be employed. For selective formation of the E-isomer, the Schlosser modification of the Wittig reaction can be utilized. |
Synthesis Route 2: Dehydration of 3,4-Dimethyl-4-octanol
This method involves the elimination of water from the precursor alcohol, typically in the presence of a strong acid catalyst.
Problem 1: Formation of Multiple Isomeric Alkenes
| Possible Cause | Troubleshooting Solution |
| Carbocation Rearrangements | The E1 mechanism proceeds through a tertiary carbocation intermediate, which can undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of alkene isomers. |
| Use of Strong, Protic Acids | Strong acids like sulfuric acid promote carbocation formation and subsequent rearrangements. |
| Alternative Reagents | Employing reagents that favor an E2 mechanism, such as phosphorus oxychloride (POCl₃) in pyridine, can prevent carbocation formation and lead to a more selective formation of the desired product. |
| Milder Acid Catalysts | Using phosphoric acid instead of sulfuric acid can sometimes lead to cleaner reactions with fewer side products, as it is a less powerful oxidizing agent. |
Problem 2: Low Product Yield
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | The dehydration may require elevated temperatures to go to completion. Ensure the reaction temperature is appropriate for the chosen catalyst. |
| Side Reactions with Sulfuric Acid | Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of sulfur dioxide and carbon dioxide, reducing the yield of the desired alkene. Using concentrated phosphoric acid can mitigate these oxidative side reactions. |
| Reversible Reaction | The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is beneficial to remove the alkene and/or water as they are formed, for instance, by distillation if the boiling points allow. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethyl-4-octanol via Grignard Reaction
This protocol outlines the synthesis of the precursor alcohol required for the dehydration route.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
2-
Optimizing reaction conditions for the ozonolysis of 2,3-Dimethyl-3-octene
Welcome to the technical support center for the ozonolysis of 2,3-Dimethyl-3-octene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the ozonolysis of this compound?
The ozonolysis of this compound, a tetrasubstituted alkene, followed by an appropriate workup, will cleave the carbon-carbon double bond to yield two ketone products.[1][2] Specifically, the products are 2-heptanone (B89624) and acetone (B3395972) .
Reaction Scheme:
Q2: What is the difference between a reductive and an oxidative workup in this reaction?
For a tetrasubstituted alkene like this compound, both reductive and oxidative workups will yield the same ketone products: 2-heptanone and acetone.[1][3] The distinction between workup conditions is crucial when the ozonolysis of other alkenes yields aldehydes, as an oxidative workup will further oxidize them to carboxylic acids.[3][4][5]
-
Reductive Workup: Typically employs reagents like dimethyl sulfide (B99878) (DMS) or zinc dust and water/acetic acid to decompose the ozonide intermediate into ketones and/or aldehydes.[2][3][4]
-
Oxidative Workup: Uses an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to work up the ozonide.[3][4][5]
Q3: What is the typical reaction temperature for ozonolysis?
Ozonolysis reactions are almost always conducted at low temperatures to ensure the stability of the ozonide intermediate and to prevent unwanted side reactions. The most commonly cited temperature is -78 °C , which can be conveniently maintained using a dry ice/acetone bath.[4]
Q4: Which solvents are suitable for the ozonolysis of this compound?
Commonly used solvents for ozonolysis are inert to ozone and can dissolve the alkene at low temperatures. These include:
-
Dichloromethane (B109758) (CH₂Cl₂): A frequently used solvent that facilitates the timely cleavage of the ozonide.[6]
-
Methanol (CH₃OH): Another common choice, although it can sometimes participate in the reaction to form hydroperoxy acetal (B89532) intermediates.
-
Methanol/Dichloromethane mixtures: Often used to combine the advantages of both solvents.[4]
Recent studies have also explored the use of solvent/water mixtures (e.g., 5% water in acetone) at 0 °C, which can directly yield carbonyl products without the need for a separate reductive workup.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient ozone was bubbled through the solution. | Continue bubbling ozone until the blue color of unreacted ozone persists in the solution, indicating the consumption of the alkene.[4] Using an indicator like Sudan Red III can also help monitor the reaction progress.[6] |
| Decomposition of ozonide: The reaction temperature was too high, or the ozonide was allowed to warm up before the workup. | Maintain a consistent low temperature (e.g., -78 °C) throughout the reaction and workup. | |
| Ineffective workup: The workup reagent was not added in sufficient quantity or was not active. | Ensure the workup reagent is fresh and added in a stoichiometric or slight excess amount. Allow sufficient time for the workup reaction to complete. | |
| Formation of Unexpected Side Products | Over-oxidation: Although less common with tetrasubstituted alkenes, aggressive conditions could lead to further oxidation. | Ensure a clean and controlled reaction environment. Avoid overly harsh oxidative workup conditions if not necessary. |
| Solvent participation: If using a protic solvent like methanol, it may react with the Criegee intermediate. | Consider using an aprotic solvent like dichloromethane. | |
| Incomplete cleavage: Steric hindrance of the tetrasubstituted alkene might slow down the reaction. | Increase the reaction time or ensure efficient mixing of the reactants. | |
| Reaction Mixture Becomes Viscous or Forms a Precipitate | Polymeric ozonides: This can sometimes occur, especially with certain substrates or at higher concentrations. | Dilute the reaction mixture with more solvent. Ensure rapid and efficient stirring. |
| Difficulty in Product Isolation | Similar boiling points of products and solvent: If using a low-boiling solvent, it might be challenging to separate it from the acetone product. | Choose a solvent with a significantly different boiling point from the expected products. Utilize fractional distillation for purification. |
Data Presentation
Table 1: Effect of Solvent on Ozone Solubility at -80 °C
| Solvent | Ozone Concentration (mM) |
| Methanol (MeOH) | 164.6 |
| tert-Butyl methyl ether (TBME) | 160.8 |
| Dichloromethane (DCM) | 47.1 |
This data, from a study on homogeneous flow ozonolysis, highlights that while DCM is a common solvent, others like MeOH and TBME can dissolve significantly more ozone, which may influence reaction rates.[8][9]
Table 2: Product Yields for Ozonolysis of Various Alkenes in 5% Water/Acetone at 0 °C
| Alkene | Product(s) | Yield (%) |
| 1-Octene | Heptanal | 92 |
| trans-4-Octene | Butanal | 95 |
| 1-Methylcyclohexene | 6-Oxoheptanal | 85 |
This table demonstrates a one-pot method that avoids traditional reductive workups, achieving high yields for various substituted alkenes.[7] While this compound is not listed, the high yields for other substituted alkenes suggest this could be an effective method.
Experimental Protocols
Protocol 1: General Procedure for Ozonolysis with Reductive Workup (DMS)
This protocol is a general method that can be adapted for the ozonolysis of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dimethyl sulfide (DMS)
-
Ozone generator
-
Dry ice and acetone
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas from the ozone generator through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, switch the gas inlet to nitrogen or argon to purge the excess ozone from the solution until the blue color disappears.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
The solvent can be removed under reduced pressure, and the resulting crude product mixture (acetone and 2-heptanone) can be purified by distillation or chromatography.
Protocol 2: Ozonolysis in a Solvent/Water Mixture
This protocol offers a simplified, one-pot procedure.[7]
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Ozone generator
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a 5% water/acetone (v/v) solution.
-
Dissolve this compound (1 equivalent) in the 5% water/acetone solution in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice-water bath.
-
Bubble ozone gas through the solution until the starting material is consumed (monitoring by TLC or GC is recommended).
-
Upon completion, purge the solution with nitrogen or argon to remove excess ozone.
-
The reaction mixture containing the product ketones can then be worked up by extraction and purified by standard methods.
Visualizations
Ozonolysis Workflow
Caption: General workflow for the ozonolysis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in ozonolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 8. Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting peak tailing in GC analysis of 2,3-Dimethyl-3-octene
Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 2,3-Dimethyl-3-octene and similar non-polar compounds.
Troubleshooting Guide: Peak Tailing
Q1: Why is my this compound peak tailing in my GC analysis?
A1: Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front half, can compromise the accuracy and precision of your quantitative analysis by affecting peak integration and resolution.[1][2] For a non-polar hydrocarbon like this compound, peak tailing is typically not caused by interactions with silanol (B1196071) groups, a common issue for polar compounds.[3] Instead, the primary causes are often related to physical issues in the GC system or contamination.[4][5]
Potential causes can be categorized into two main groups:
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Flow Path Disruptions: These are physical issues that cause turbulence or unswept volumes in the carrier gas path.[4][6] If all peaks in your chromatogram are tailing, a flow path disruption is the likely culprit.[5]
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Active Sites/Contamination: These are locations within the system where the analyte can have unwanted chemical interactions, causing some molecules to be retained longer than others.[1][7] If only specific peaks are tailing, this suggests a chemical interaction. However, severe contamination can affect all compounds.[3]
A systematic troubleshooting approach, starting with the most common and easily resolved issues, is recommended.[1]
Frequently Asked Questions (FAQs)
Q2: How do I identify and fix flow path disruptions causing peak tailing?
A2: Flow path disruptions are a common cause of indiscriminate peak tailing.[5] The most frequent sources are related to the GC column installation.
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence.[2][6] Ensure the column is inserted to the correct depth in both the inlet and detector, as specified by your instrument manufacturer.
-
Poor Column Cut: A jagged or angled column cut can disrupt the carrier gas flow.[2][4] Always use a high-quality ceramic wafer or diamond-tipped scorer to make a clean, 90-degree cut. Inspect the cut with a magnifying lens before installation.[4]
-
Incorrect Ferrule Selection or Installation: Using the wrong size ferrule or over-tightening it can crush the column end or create a poor seal, leading to leaks and dead volume.
Q3: My hydrocarbon peaks are tailing, but my polar compound analysis is fine. What could be the cause?
A3: While less common than for polar analytes, non-polar compounds like this compound can exhibit tailing due to specific types of system activity or contamination.[3]
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Inlet Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner, creating active sites that interact with analytes.[8] Replacing the liner is a crucial first step in troubleshooting.
-
Column Contamination: If contamination is not addressed at the inlet, it can build up on the front end of the GC column.[3][6] This can be resolved by trimming 10-20 cm from the front of the column.[2]
-
Metal Surfaces: Although modern GC systems use highly inert materials, active metal sites can still exist in the inlet, detector, or ferrules, which can cause issues even for non-polar compounds.[9][10] Using deactivated liners and gold-plated seals can mitigate this.[9]
Q4: Could my GC method parameters be causing the peak tailing for this compound?
A4: Yes, sub-optimal method parameters can contribute to poor peak shape.
-
Low Inlet Temperature: An inlet temperature that is too low for the analyte's boiling point can cause slow or incomplete vaporization, leading to band broadening that can resemble tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[11][12] Try diluting your sample to see if the peak shape improves.
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent, the analyte, and the stationary phase can sometimes cause peak distortion.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
-
Cool Down: Set the inlet and oven temperatures to ambient and wait for the system to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully loosen the column nut and remove the column from the inlet. Cap the end of the column.
-
Replace Septum: Unscrew the septum nut. Remove the old septum with forceps and replace it with a new, pre-conditioned one. Do not overtighten the nut.
-
Replace Liner: Unscrew the inlet retaining nut and carefully remove the inlet liner. Replace it with a new, deactivated liner of the appropriate type. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet and reinstall the column.
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and column fitting using an electronic leak detector.
-
Equilibrate: Heat the inlet and oven to your method temperatures and allow the system to equilibrate before analysis.
Protocol 2: Recommended GC Method for this compound
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| GC Column | Non-polar, e.g., DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | This compound is a non-polar hydrocarbon, making a non-polar stationary phase the ideal choice for separation based on boiling point.[13][14] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the C10 alkene. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | A high split ratio is suitable for percent-level concentrations to avoid column overload.[12] |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for a 0.25 mm ID column, providing a good balance of speed and efficiency. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | |
| Ramp | 10 °C/min to 200 °C | A moderate ramp rate to ensure good separation from other components. |
| Final Hold | Hold at 200 °C for 2 min | |
| Detector (FID) | ||
| Temperature | 280 °C | Set higher than the final oven temperature to prevent condensation. |
| H2 Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The effectiveness of troubleshooting can be quantified by measuring the peak asymmetry factor (As). An ideal peak has an As of 1.0. Values greater than 1.2 are typically considered tailing.[2]
| Troubleshooting Action | Peak Asymmetry (As) Before | Peak Asymmetry (As) After | Peak Shape |
| Initial State | 1.8 | - | Tailing |
| Replace Inlet Liner & Septum | 1.8 | 1.4 | Improved, still tailing |
| Trim 15 cm from Column | 1.4 | 1.1 | Symmetrical |
| Re-install Column Correctly | 1.6 | 1.0 | Symmetrical |
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. youtube.com [youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
Improving yield and selectivity in the synthesis of 2,3-Dimethyl-3-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity in the synthesis of 2,3-Dimethyl-3-octene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the McMurry reaction and the Wittig reaction.
McMurry Reaction Troubleshooting
The McMurry reaction is a powerful method for the synthesis of sterically hindered alkenes, including the tetrasubstituted this compound, through the reductive coupling of two carbonyl compounds (2-butanone and 2-hexanone).
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient formation of low-valent titanium reagent: The active low-valent titanium species is crucial for the coupling reaction. | Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a high-quality reducing agent (e.g., fresh, finely powdered zinc or zinc-copper couple). The reaction to form the low-valent titanium typically requires refluxing for several hours.[1][2] |
| Statistical mixture of products in cross-coupling: The cross-coupling of two different ketones (2-butanone and 2-hexanone) can lead to a mixture of three products: 2,3-dimethyl-2-butene (B165504) (from 2-butanone (B6335102) homocoupling), 5,6-dimethyl-5-decene (from 2-hexanone (B1666271) homocoupling), and the desired this compound.[3][4] | To favor the cross-coupled product, one ketone can be added slowly to the reaction mixture containing the other ketone and the low-valent titanium reagent. Alternatively, introducing substituents with a strong affinity for the titanium surface on one of the ketones can enhance selectivity.[4] |
| Formation of pinacol (B44631) byproduct: Incomplete deoxygenation of the intermediate pinacolate can lead to the formation of the corresponding 1,2-diol instead of the alkene.[1][5] | Ensure a sufficient amount of the low-valent titanium reagent is used. The deoxygenation step is often promoted by higher temperatures, so maintaining reflux is important.[1][5] |
| Steric hindrance: The coupling of two ketones to form a tetrasubstituted alkene is sensitive to steric hindrance. | While the McMurry reaction is generally good for hindered alkenes, optimizing the reaction time and temperature may be necessary. Prolonged reflux may be required to drive the reaction to completion. |
Logical Troubleshooting Workflow for Low Yield in McMurry Reaction
Wittig Reaction Troubleshooting
The Wittig reaction provides an alternative route to this compound by reacting a phosphorus ylide (e.g., from ethyltriphenylphosphonium bromide) with a ketone (2-hexanone). A key challenge in this approach is controlling the stereoselectivity (E/Z ratio).
Issue 2: Poor E/Z Selectivity
| Potential Cause | Recommended Solution |
| Nature of the ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. For the synthesis of this compound from 2-hexanone and the ylide derived from ethyltriphenylphosphonium bromide (a non-stabilized ylide), the Z-isomer is generally favored.[6][7] | To favor the Z-isomer, use a non-stabilized ylide and ensure the reaction is run under conditions that favor kinetic control (e.g., low temperature, salt-free conditions).[8][9] To obtain the E-isomer, a stabilized ylide would be required, which would necessitate a different synthetic strategy. The Schlosser modification can also be used to favor the E-isomer with non-stabilized ylides. |
| Presence of lithium salts: Lithium salts can coordinate with the betaine (B1666868) intermediate, leading to equilibration and a loss of stereoselectivity, often favoring the more thermodynamically stable E-isomer.[8][10] | Use a lithium-free base for ylide generation, such as sodium hydride (NaH) or sodium amide (NaNH₂). If a lithium base (e.g., n-BuLi) is used, employing salt-free ylide preparations can improve Z-selectivity. |
| Reaction temperature: Higher temperatures can lead to equilibration of the intermediates, resulting in a lower E/Z ratio. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.[8] |
| Solvent effects: The polarity of the solvent can influence the transition state energies and thus the stereoselectivity.[11] | Aprotic, non-polar solvents like THF or diethyl ether are commonly used and generally favor Z-selectivity with non-stabilized ylides. |
Logical Troubleshooting Workflow for Poor E/Z Selectivity in Wittig Reaction
Frequently Asked Questions (FAQs)
Q1: Which synthetic method, McMurry or Wittig, is generally better for preparing this compound?
A1: Both methods have their advantages and disadvantages. The McMurry reaction is often preferred for the synthesis of highly substituted and sterically hindered alkenes and would likely provide a good yield of the alkene mixture. However, the cross-coupling of two different ketones can lead to a mixture of products, complicating purification.[3][4] The Wittig reaction offers better control over the connectivity of the final product, as it joins two specific fragments. However, achieving high stereoselectivity for a tetrasubstituted alkene can be challenging, and the reaction may be prone to low yields due to steric hindrance.[12]
Q2: How can I purify this compound from the reaction mixture?
A2: For the McMurry reaction, the primary challenge is separating the desired cross-coupled product from the two homocoupled byproducts. Fractional distillation can be effective if the boiling points of the three alkenes are sufficiently different. Column chromatography on silica (B1680970) gel is another common method for separating isomeric and structurally similar nonpolar compounds.
For the Wittig reaction, the main byproduct is triphenylphosphine (B44618) oxide. A significant portion of this can often be removed by precipitation from a nonpolar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) followed by filtration. The remaining product can then be purified by column chromatography to separate the E and Z isomers of this compound.
Q3: What are the expected E/Z ratios for the synthesis of tetrasubstituted alkenes using the Wittig reaction?
A3: The E/Z ratio for the Wittig synthesis of tetrasubstituted alkenes is highly substrate and condition-dependent. While non-stabilized ylides generally favor the Z-isomer, steric hindrance in the transition state for tetrasubstituted alkene formation can significantly impact this selectivity, often leading to mixtures of E and Z isomers. For some systems, ratios greater than 95:5 for the desired isomer can be achieved with careful optimization of the ylide, base, and reaction temperature.[12][13]
Q4: In the McMurry reaction, what is the role of the reducing agent?
A4: The reducing agent, typically zinc, zinc-copper couple, or lithium aluminum hydride, is essential for reducing a higher-valent titanium salt (e.g., TiCl₃ or TiCl₄) to a low-valent titanium species (often formally Ti(0)).[2][5] This low-valent titanium is the active reagent that mediates the reductive coupling of the carbonyl compounds to form the alkene.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of tetrasubstituted alkenes using McMurry and Wittig reactions, based on literature for similar compounds.
Table 1: McMurry Reaction for Tetrasubstituted Alkenes
| Ketone 1 | Ketone 2 | Low-Valent Ti Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Aryl Ketone | Aliphatic Ketone | TiCl₄ | Zn | THF | Reflux | 12-24 | 53-94 (cross-coupled) | Not specified |
| Diaryl Ketone | Aryl Ketone | TiCl₄ | Zn | THF | Reflux | 12-24 | High (cross-coupled) | Not specified |
| 2-Adamantanone | 2-Adamantanone | TiCl₃ | Li | DME | Reflux | 18 | >90 | N/A |
Data is generalized from literature on McMurry cross-coupling reactions.[3][4]
Table 2: Wittig Reaction for Tetrasubstituted Alkenes
| Ketone | Phosphonium (B103445) Salt | Base | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio |
| Unsymmetric Aliphatic Ketone | Ethyltriphenylphosphonium Bromide | n-BuLi | THF | -78 to 25 | Moderate | Z-selective |
| Symmetric Cyclic Ketone | (Varies) | t-BuONa | DCM | -78 to -40 | 60-90 | >95:5 (Z) |
| Aryl Alkyl Ketone | (Varies) | NaH | THF/DMF | 25 | 50-80 | E-selective (with stabilized ylides) |
Data is generalized from literature on Wittig reactions for hindered alkenes.[7][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via McMurry Reaction
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
2-Butanone
-
2-Hexanone
-
Argon or Nitrogen gas
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, under an inert atmosphere of argon or nitrogen.
-
To the flask, add zinc powder (4.0 equivalents relative to the total amount of ketones).
-
Cool the flask to 0 °C in an ice bath and slowly add a solution of TiCl₄ (2.0 equivalents) in anhydrous THF via the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should turn from violet to black, indicating the formation of the low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and add a solution of 2-butanone (1.0 equivalent) and 2-hexanone (1.0 equivalent) in anhydrous THF.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with petroleum ether.
-
Separate the organic layer from the filtrate and extract the aqueous layer with petroleum ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to isolate this compound.
Protocol 2: Synthesis of (Z)-2,3-Dimethyl-3-octene via Wittig Reaction
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
2-Hexanone
-
Argon or Nitrogen gas
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere of argon or nitrogen.
-
To the flask, add ethyltriphenylphosphonium bromide (1.2 equivalents relative to 2-hexanone).
-
Add anhydrous THF to the flask to suspend the phosphonium salt.
-
Carefully add NaH (1.2 equivalents) to the suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-hexanone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with a mixture of hexane and ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
To the crude product, add hexane to precipitate the triphenylphosphine oxide. Filter off the solid.
-
Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel to isolate the E and Z isomers of this compound.[14][15][16]
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides - ProQuest [proquest.com]
- 12. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Removal of isomeric impurities from 2,3-Dimethyl-3-octene samples
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of isomeric impurities from samples of 2,3-Dimethyl-3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a this compound sample?
A1: Samples of this compound are primarily subject to two types of isomeric impurities arising from its synthesis or degradation:
-
Geometric Isomers: The target molecule itself can exist as E and Z (or trans and cis) isomers due to the restricted rotation around the carbon-carbon double bond.[1][2]
-
Positional Isomers: These isomers have the same molecular formula (C10H20) but differ in the location of the double bond. Common examples include 2,3-Dimethyl-1-octene and 2,3-Dimethyl-2-octene. The relative stability of the carbocation intermediates during synthesis can influence the prevalence of these impurities.[3][4]
Q2: What is the most effective method for separating geometric (E/Z) isomers of alkenes?
A2: Argentation chromatography, a technique using silver ions, is highly effective for separating geometric isomers. The silver ions interact reversibly with the π-electrons of the double bond, and this interaction is typically stronger with the more sterically accessible cis isomer, leading to its stronger retention on the column and enabling separation.[5][6] This can be performed using High-Performance Liquid Chromatography (HPLC) with a silver-impregnated silica (B1680970) column.
Q3: How can I analyze my sample to determine the purity and identify the isomers present?
A3: Capillary Gas Chromatography (GC) is the most powerful and commonly used method for analyzing the purity of volatile compounds like this compound and separating its isomers.[7] The choice of a high-resolution capillary column and optimization of the temperature program are critical for achieving baseline separation of closely related isomers.[8] For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are invaluable.[9][10]
Q4: Can fractional distillation be used to remove these isomeric impurities?
A4: Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. However, positional and geometric isomers of alkenes often have very close boiling points, making separation by this method difficult and inefficient.[11] It is generally more suitable for gross purification or removing non-isomeric impurities with significantly different volatilities.
Troubleshooting Guides
Problem 1: My GC analysis shows co-eluting or poorly resolved peaks for my isomers.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Polarity | The current GC column (e.g., a non-polar polydimethylsiloxane (B3030410) phase) may not have enough selectivity for the isomers. Solution: Switch to a more polar column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl stationary phase, which can offer different selectivities for alkenes.[7][8] |
| Incorrect Temperature Program | A fast temperature ramp or an unsuitable isothermal temperature will not provide sufficient time for separation. Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) or try running the analysis at a lower isothermal temperature to increase the interaction time with the stationary phase.[8] |
| Low Column Efficiency | The column may be old, contaminated, or too short. Solution: Condition the column according to the manufacturer's instructions. If resolution does not improve, replace it with a new, longer, or higher-efficiency column.[7] |
| Incorrect Carrier Gas Flow Rate | The flow rate may be too high or too low, moving it away from the optimal linear velocity. Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the best resolution for the target compounds. |
Problem 2: Argentation (Silver Ion) Chromatography is failing to separate the E/Z isomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase | The mobile phase may be too polar, eluting all compounds too quickly and preventing effective interaction with the silver ions. Solution: Decrease the polarity of the mobile phase. Use a solvent system with a higher percentage of a non-polar solvent like hexane (B92381) and a smaller percentage of a slightly more polar modifier like toluene (B28343) or dichloromethane. |
| Deactivated Column | The silver ions on the stationary phase may have been reduced or deactivated by exposure to contaminants or incompatible solvents. Solution: Consult the column manufacturer's guide for regeneration procedures. If regeneration is not possible, the column must be replaced. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, overlapping peaks. Solution: Reduce the sample concentration and/or the injection volume significantly. |
Experimental Protocols
Protocol 1: Analytical Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a general method for assessing the isomeric purity of a this compound sample.
-
Instrument & Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Parameters:
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at 3°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection: 1 µL of a 1% solution (in hexane), split ratio 50:1.
-
-
Analysis:
-
Integrate the peak areas of all components.
-
Calculate the relative percentage of each isomer. The elution order will depend on the specific isomers and their interaction with the stationary phase.
-
Protocol 2: Preparative Separation of E/Z Isomers by Argentation HPLC
This protocol provides a method for separating E/Z isomers on a laboratory scale.
-
System & Column:
-
Preparative HPLC system with a UV detector (set to a low wavelength, e.g., 205 nm, as alkenes have weak absorbance).
-
Column: A silver-impregnated silica gel column (e.g., ChromegaChiral V-Ag).
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase of 99.5% n-hexane and 0.5% ethyl acetate (B1210297) (v/v).
-
Important: Degas the mobile phase thoroughly before use.
-
-
Chromatography Parameters:
-
Flow Rate: 5.0 mL/min (adjust based on column dimensions and desired resolution).
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a concentration of 10-20 mg/mL.
-
Injection Volume: 100-500 µL per injection (optimize to avoid overloading).
-
-
Fraction Collection:
-
Collect fractions corresponding to each resolved peak.
-
Analyze the purity of each collected fraction using the analytical GC method (Protocol 1).
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Data Summary Tables
Table 1: Typical GC Parameters for Alkene Isomer Separation
| Parameter | Setting 1 (Fast Screen) | Setting 2 (High Resolution) | Rationale |
| Column Phase | DB-5 (low polarity) | DB-WAX (high polarity) | Polar columns offer greater selectivity for separating isomers based on subtle differences in polarity and geometry.[7] |
| Oven Program | 70°C, ramp 10°C/min to 180°C | 60°C, ramp 3°C/min to 150°C | A slower ramp rate increases the residence time of analytes in the column, improving separation.[8] |
| Carrier Gas | Helium | Helium / Hydrogen | Hydrogen can provide higher efficiency at higher flow rates but requires additional safety precautions. |
| Expected Outcome | Rapid assessment of major components | Baseline separation of closely eluting isomers | Setting 2 is optimized for resolving difficult-to-separate positional and geometric isomers. |
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor GC separation of isomeric impurities.
References
- 1. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 2. cis- and trans-alkenes [chem.ucalgary.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. Method of separating E and Z isomers of an alkene alcohol and derivatives thereof [patentalert.com]
- 7. vurup.sk [vurup.sk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
Stability and storage conditions for 2,3-Dimethyl-3-octene
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,3-Dimethyl-3-octene?
A1: this compound is an unsaturated hydrocarbon and is expected to be a flammable liquid, sensitive to air and moisture. Therefore, it is crucial to store it under controlled conditions to maintain its integrity.
Q2: What is the expected shelf-life of this compound?
A2: The specific shelf-life of this compound has not been determined through long-term stability studies. However, when stored under the recommended conditions (see Table 1), significant degradation is not expected in the short to medium term. For long-term storage, periodic purity checks are recommended.
Q3: What are the potential degradation pathways for this compound?
A3: As a substituted alkene, this compound is susceptible to several degradation pathways:
-
Oxidation: Exposure to air and light can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids.
-
Isomerization: The double bond can migrate to a different position or change its stereochemistry (e.g., from E to Z isomer) in the presence of acid or base catalysts, or upon exposure to heat or light.
-
Polymerization: Although less common for tetrasubstituted alkenes due to steric hindrance, some polymerization may occur over time, especially in the presence of catalysts or upon prolonged heating.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your sample can be monitored by assessing its purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method to detect and identify potential degradation products. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes and the appearance of new signals that would indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound sample using GC-MS or NMR. 2. If impurities are detected, consider re-purification by distillation or chromatography. 3. Ensure proper storage conditions are maintained. |
| Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR) | Sample degradation or contamination. | 1. Compare the new peaks to known degradation products of alkenes (e.g., oxides, isomers). 2. Review handling procedures to identify potential sources of contamination or exposure to air/light. 3. If isomerization is suspected, check the pH of the reaction or storage medium. |
| Change in physical appearance (e.g., color, viscosity) | Significant degradation or polymerization. | 1. Do not use the material. 2. Dispose of the material according to safety guidelines. 3. Obtain a fresh batch of the compound. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | To minimize potential degradation and isomerization reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial or bottle | To protect from light and prevent moisture entry. |
| Light Exposure | Store in the dark | To prevent light-induced degradation and isomerization. |
| Handling | In a well-ventilated area, away from ignition sources | Due to its expected flammability. |
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol provides a framework for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound over time at different temperatures and light conditions.
2. Materials:
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This compound (high purity)
-
Amber glass vials with inert-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
-
Analytical instruments: Gas Chromatograph with Mass Spectrometer (GC-MS), NMR Spectrometer
3. Procedure:
-
Aliquot the high-purity this compound into several amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing tightly.
-
Divide the vials into different storage conditions:
-
Control: 2-8 °C, protected from light.
-
Accelerated: 25 °C, protected from light.
-
Photostability: 25 °C, exposed to controlled light (e.g., in a photostability chamber).
-
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Analyze the sample from each vial for purity and the presence of degradation products using GC-MS and NMR.
4. Data Analysis:
-
GC-MS: Quantify the peak area of this compound and any new peaks corresponding to impurities. Identify degradation products by their mass spectra.
-
NMR: Compare the spectra over time to the initial spectrum. Look for the appearance of new signals or changes in the relative integration of existing signals.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
Preventing isomerization of 2,3-Dimethyl-3-octene during reactions
Welcome to the technical support center for 2,3-Dimethyl-3-octene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
A1: Isomerization is a chemical process where a molecule is transformed into another molecule with the same atoms, but with a different arrangement. For this compound, this typically involves the migration of the carbon-carbon double bond to a different position along the octene chain, forming various positional and geometric isomers. This is a concern because the biological activity, physical properties, and reactivity of these isomers can differ significantly from the parent molecule, potentially leading to undesired side products, reduced yield of the target molecule, and complications in downstream applications.
Q2: What are the main factors that can cause the isomerization of this compound?
A2: The primary drivers for the isomerization of alkenes like this compound are:
-
Heat: Elevated temperatures provide the activation energy necessary for the double bond to migrate to a more thermodynamically stable position.
-
Acid Catalysis: The presence of acids can protonate the double bond, forming a carbocation intermediate that can then deprotonate to yield a mixture of isomers.
-
Base Catalysis: Strong bases can deprotonate an allylic position, leading to an allylic anion that can be protonated to form a different isomer.
-
Transition Metal Catalysts: Some transition metals, particularly those used in hydrogenation or metathesis, can facilitate isomerization through the formation of metal-hydride or π-allyl intermediates.
Q3: How can I detect if my sample of this compound has isomerized?
A3: Several analytical techniques can be used to detect and quantify the presence of isomers:
-
Gas Chromatography (GC): A powerful technique for separating volatile compounds. Different isomers will often have distinct retention times on a suitable GC column. Coupling GC with Mass Spectrometry (GC-MS) can help in identifying the isomeric structures based on their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile isomers. The choice of stationary and mobile phases is critical for achieving good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent tools for structural elucidation. Isomers will exhibit unique chemical shifts and coupling constants, allowing for their identification and quantification.
Troubleshooting Guides
Issue 1: Isomerization observed after a reaction.
Symptoms:
-
GC or HPLC analysis shows multiple peaks where only one was expected.
-
NMR spectrum is more complex than anticipated, with unexpected signals.
-
The physical properties of the product (e.g., boiling point, refractive index) are different from the literature values for pure this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. Perform small-scale experiments at various temperatures to determine the optimal balance between reaction rate and isomerization. |
| Acidic or Basic Conditions | If possible, run the reaction under neutral pH conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration. Consider using a buffered solution to maintain a stable pH. |
| Inappropriate Catalyst | If using a transition metal catalyst, screen for catalysts known to have low isomerization activity. For example, in olefin metathesis, adding 1,4-benzoquinone (B44022) can suppress isomerization caused by ruthenium catalysts.[1][2] For hydrogenation, the choice of catalyst support and reaction conditions can influence isomerization. |
| Prolonged Reaction Time | Monitor the reaction progress closely and stop it as soon as the desired conversion is reached to minimize the time the product is exposed to isomerization-promoting conditions. |
Issue 2: Isomerization during purification.
Symptoms:
-
A pure sample (as determined by initial analysis) shows the presence of isomers after purification steps like distillation or chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| High Temperature during Distillation | Use vacuum distillation to lower the boiling point and reduce the required temperature. |
| Acidic or Basic Stationary Phase in Chromatography | Use neutral stationary phases for chromatography (e.g., deactivated silica (B1680970) gel). If an acidic or basic stationary phase is necessary, neutralize the product before and after the chromatography step. |
| Exposure to Light (Photochemical Isomerization) | Protect the sample from light, especially UV radiation, by using amber glassware or covering the apparatus with aluminum foil. While less common for simple alkenes, this can be a factor. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization During a Reaction
-
Reagent and Solvent Purity: Ensure all reagents and solvents are free from acidic or basic impurities. Use freshly distilled solvents when necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions that promote isomerization.
-
Temperature Control: Maintain a constant and low temperature using a suitable cooling bath.
-
pH Control: If the reaction is sensitive to pH, consider using a non-coordinating buffer.
-
Reaction Monitoring: Use in-situ monitoring techniques (e.g., TLC, in-situ IR) or take regular small aliquots for analysis (e.g., GC) to determine the reaction endpoint accurately.
-
Workup: Quench the reaction at low temperature. Use mild quenching agents (e.g., saturated ammonium (B1175870) chloride for organometallic reactions instead of strong acids). During extractions, use neutral water and brine washes.
-
Solvent Removal: Remove solvents under reduced pressure at low temperatures (rotary evaporation with a water bath).
Protocol 2: Analytical Characterization of Isomerization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often suitable for separating hydrocarbon isomers.
-
Oven Program: Start with a low initial temperature and a slow ramp rate to maximize separation. For example: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.
-
Injector and Detector: Use a split injection to avoid column overload. The mass spectrometer can be operated in electron ionization (EI) mode.
-
Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of a known standard of this compound. Isomers will have the same molecular ion peak but may show different fragmentation patterns.
Visualizations
Caption: Factors leading to the isomerization of this compound.
Caption: A workflow for troubleshooting the isomerization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethyl-3-octene for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale synthesis of 2,3-Dimethyl-3-octene. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing this compound?
A1: For the laboratory synthesis of the tetrasubstituted alkene, this compound, three primary methods are commonly considered:
-
Grignard Reaction followed by Acid-Catalyzed Dehydration: This two-step approach involves the synthesis of the precursor tertiary alcohol, 2,3-dimethyl-3-octanol (B11817), via a Grignard reaction. The alcohol is then dehydrated using a strong acid to yield the desired alkene.[1][2][3]
-
Wittig Reaction: This method involves the reaction of a ketone with a phosphorus ylide (Wittig reagent) to form the carbon-carbon double bond directly.[4][5][6][7][8] For this compound, this would typically involve the reaction of 2-hexanone (B1666271) with an isopropylidene phosphorane.
-
McMurry Reaction: This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent to form an alkene.[9][10][11][12] To synthesize this compound, a cross-coupling between 2-butanone (B6335102) and 2-hexanone would be necessary.
Q2: Which synthesis method is recommended for a high yield of this compound?
A2: The Grignard reaction followed by dehydration of the resulting tertiary alcohol is often a reliable method for producing tetrasubstituted alkenes. While the Wittig reaction is a powerful tool for alkene synthesis, it can sometimes present challenges with sterically hindered ketones, potentially leading to lower yields.[13] The McMurry reaction is particularly effective for creating sterically hindered alkenes but can be sensitive to reaction conditions and may require careful optimization for cross-coupling reactions to minimize homocoupling side products.[10]
Q3: How can I purify the final this compound product?
A3: Given that this compound is a volatile liquid, fractional distillation is the most suitable method for purification. This technique separates compounds based on differences in their boiling points. For efficient separation, it is important to use a fractionating column and to carefully control the distillation rate. Simple distillation can be used if the impurities have significantly different boiling points.[14]
Troubleshooting Guides
Method 1: Grignard Reaction & Dehydration
Issue 1: Low yield of the Grignard reagent (e.g., methylmagnesium bromide).
-
Question: My Grignard reaction is sluggish or fails to initiate. What could be the problem?
-
Answer:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[15] Anhydrous solvents (typically diethyl ether or THF) are essential.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (without solvent) to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction.[16]
-
Improper Reagent Addition: The alkyl halide should be added dropwise. Adding it too quickly can lead to side reactions, such as Wurtz coupling.
-
Issue 2: Low yield of 2,3-dimethyl-3-octanol.
-
Question: The Grignard reaction with the ketone (or ester) is giving a poor yield of the desired tertiary alcohol. Why?
-
Answer:
-
Steric Hindrance: The ketone starting material might be sterically hindered, slowing down the reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time, and gentle heating (refluxing in THF) might be necessary.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired alcohol. Adding the ketone solution slowly to the Grignard reagent at a low temperature can help to minimize this side reaction.
-
Reaction with Ester: When using an ester as a starting material, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. Using an insufficient amount of the Grignard reagent will result in a mixture of products.
-
Issue 3: Incomplete dehydration of 2,3-dimethyl-3-octanol or formation of multiple alkene isomers.
-
Question: The dehydration step is not going to completion, or I am observing a mixture of alkene isomers in my product. How can I resolve this?
-
Answer:
-
Insufficient Acid or Heat: Dehydration of tertiary alcohols is generally facile but requires a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heat.[1][2][3] Ensure you are using a sufficient amount of acid and heating the reaction mixture to the appropriate temperature.
-
Reversibility of the Reaction: Dehydration is a reversible reaction. To drive the equilibrium towards the alkene product, it is beneficial to remove the water as it is formed, for instance, by using a Dean-Stark apparatus.
-
Carbocation Rearrangements: While less likely with a stable tertiary carbocation intermediate, rearrangements can still occur, leading to the formation of different alkene isomers. Using a milder dehydrating agent or carefully controlling the reaction temperature can sometimes minimize these rearrangements. The formation of the more substituted (Zaitsev's rule) alkene is generally favored.
-
Method 2: Wittig Reaction
Issue: Low yield of this compound.
-
Question: The Wittig reaction between 2-hexanone and the isopropylidene ylide is not efficient. What are the common causes?
-
Answer:
-
Steric Hindrance: 2-Hexanone is a ketone, which is generally less reactive than an aldehyde in the Wittig reaction. Furthermore, the formation of a tetrasubstituted alkene involves significant steric hindrance in the transition state, which can slow down the reaction and reduce the yield.[13]
-
Ylide Instability: The phosphorus ylide is a strong base and can be sensitive to air and moisture. It should be prepared and used under an inert atmosphere.
-
Incomplete Ylide Formation: The base used to deprotonate the phosphonium (B103445) salt must be strong enough. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.
-
Side Reactions: The ylide can react with the ketone in undesired ways, such as acting as a base to promote enolization.
-
Method 3: McMurry Reaction
Issue: Low yield of the cross-coupled product, this compound.
-
Question: The McMurry reaction is producing a mixture of products with a low yield of the desired cross-coupled alkene. How can I improve this?
-
Answer:
-
Homocoupling: A significant challenge in cross-McMurry reactions is the competing homocoupling of each of the ketone starting materials (2-butanone with 2-butanone and 2-hexanone with 2-hexanone). To favor the cross-coupling product, one ketone can sometimes be used in excess.
-
Inactive Titanium Reagent: The low-valent titanium reagent is highly reactive and sensitive to air and moisture. It must be prepared in situ under strictly anhydrous and inert conditions.[10]
-
Reaction Conditions: The reaction temperature and time can significantly impact the product distribution. The reaction often requires refluxing in a solvent like THF for several hours.[10]
-
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-3-octanol via Grignard Reaction
This protocol outlines the synthesis of the tertiary alcohol precursor to this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
2-Hexanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel. Add a small amount of the methyl iodide solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-hexanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. A precipitate will form. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude 2,3-dimethyl-3-octanol.
Protocol 2: Dehydration of 2,3-dimethyl-3-octanol
Materials:
-
2,3-dimethyl-3-octanol (crude from Protocol 1)
-
Concentrated sulfuric acid or 85% phosphoric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped for distillation, place the crude 2,3-dimethyl-3-octanol. Add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (a few drops).
-
Dehydration and Distillation: Gently heat the mixture. The this compound product will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride. Purify the product by fractional distillation.
Data Presentation
Table 1: Summary of Reagents for Grignard Synthesis of 2,3-dimethyl-3-octanol
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Magnesium | Mg | 24.31 | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 1.0 |
| 2-Hexanone | C₆H₁₂O | 100.16 | 1.0 |
Table 2: Reaction Conditions for Dehydration of 2,3-dimethyl-3-octanol
| Parameter | Condition |
| Catalyst | Concentrated H₂SO₄ or 85% H₃PO₄ |
| Temperature | Gentle heating for distillation |
| Reaction Time | Until distillation is complete |
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Caption: Troubleshooting decision tree for low yield in the dehydration of 2,3-dimethyl-3-octanol.
Caption: Simplified diagram of the Wittig reaction pathway for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. McMurry reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. orgosolver.com [orgosolver.com]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Spectroscopic identification and validation of 2,3-Dimethyl-3-octene structure
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic identification and validation of the 2,3-Dimethyl-3-octene structure. This guide provides a comparative analysis with isomeric alternatives, supported by experimental and predicted spectroscopic data.
This guide outlines the essential spectroscopic techniques for the unambiguous identification of this compound. Through a comparative analysis of its predicted spectroscopic data with the experimental and predicted data of its isomers, 2,3-Dimethyl-1-octene and 2,3-Dimethyl-2-octene, this document provides a framework for the validation of its chemical structure. The methodologies detailed herein are fundamental for the characterization of novel organic molecules in research and development.
Comparative Spectroscopic Data Analysis
The structural elucidation of this compound and its isomers relies on the unique fingerprints provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key predicted and experimental data for these compounds.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.
| Compound | Predicted ¹H Chemical Shifts (δ, ppm) |
| This compound | Olefinic H: NoneAllylic H: ~1.9-2.1 (m)Aliphatic H: ~0.8-1.6 (m)Methyl H: ~0.9 (t), ~1.6 (s) |
| 2,3-Dimethyl-1-octene | Olefinic H: ~4.6-4.8 (s)Allylic H: ~2.0-2.2 (m)Aliphatic H: ~0.8-1.4 (m)Methyl H: ~0.9 (t), ~1.0 (d), ~1.7 (s) |
| 2,3-Dimethyl-2-octene | Olefinic H: NoneAllylic H: ~1.9-2.1 (m)Aliphatic H: ~0.8-1.3 (m)Methyl H: ~0.9 (t), ~1.6 (s), ~1.7 (s) |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
| Compound | Predicted ¹³C Chemical Shifts (δ, ppm) |
| This compound | Olefinic C: ~125-135Aliphatic C: ~14-40Methyl C: ~12-25 |
| 2,3-Dimethyl-1-octene | Olefinic C: ~110 (CH₂), ~150 (C)Aliphatic C: ~14-45Methyl C: ~14-22 |
| 2,3-Dimethyl-2-octene | Olefinic C: ~120-130Aliphatic C: ~14-40Methyl C: ~12-25 |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
| Compound | Key IR Absorption Bands (cm⁻¹) | Source |
| This compound | C=C Stretch: ~1670 (weak, characteristic of tetrasubstituted alkenes)C-H Stretch (sp³): ~2850-2960 | Predicted |
| 2,3-Dimethyl-1-octene | =C-H Stretch: ~3080C=C Stretch: ~1645C-H Stretch (sp³): ~2850-2960 | Predicted |
| 2,3-Dimethyl-2-octene | C=C Stretch: ~1675 (weak)C-H Stretch (sp³): ~2850-2960 | Experimental (NIST) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| This compound | 140 | 125, 97, 83, 69, 55, 41 | Predicted |
| 2,3-Dimethyl-1-octene | 140 | 125, 97, 83, 69, 57, 41 | Predicted |
| 2,3-Dimethyl-2-octene | 140 | 125, 97, 83, 70, 55, 43 | Experimental (NIST) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups in the liquid sample.
Methodology:
-
Sample Preparation: No specific preparation is required for a liquid sample.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis:
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound and to separate it from any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with library databases for confirmation.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic identification and the structural relationships between the isomers.
A Comparative Analysis of the Reactivity of 2,3-Dimethyl-3-octene and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 2,3-Dimethyl-3-octene against other octene isomers. This report synthesizes available experimental data on key chemical transformations, including hydrogenation, electrophilic addition, and oxidation, to provide a clear understanding of the influence of substitution on alkene reactivity.
The reactivity of alkenes is a cornerstone of organic synthesis, and understanding the nuanced differences between isomers is critical for predictable and efficient reaction design. This guide focuses on this compound, a tetrasubstituted alkene, and compares its reactivity to other octene isomers with varying degrees of substitution. The analysis is grounded in the fundamental principles of alkene stability, steric hindrance, and electronic effects, supported by available quantitative data and detailed experimental protocols.
Alkene Stability and Its Impact on Reactivity
The stability of an alkene is a key determinant of its reactivity. In general, more substituted alkenes are more stable due to hyperconjugation and the greater strength of sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds.[1][2] This increased stability translates to a lower ground state energy. The heat of hydrogenation (ΔH°hydrog), the enthalpy change upon catalytic hydrogenation of an alkene to its corresponding alkane, serves as a reliable experimental measure of alkene stability. A lower heat of hydrogenation indicates a more stable alkene.[1][2][3]
| Alkene Type | Example | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| Monosubstituted | 1-Hexene | -29.8 | Least Stable |
| Disubstituted (cis) | cis-2-Hexene | -28.5 | |
| Disubstituted (trans) | trans-2-Hexene | -27.7 | |
| Trisubstituted | 2-Methyl-2-pentene | -26.6 | |
| Tetrasubstituted | 2,3-Dimethyl-2-butene (B165504) | -26.3 | Most Stable |
Data sourced from the NIST Webbook and Oregon State University compilation.[4]
This trend clearly demonstrates that increased substitution on the double bond leads to greater thermodynamic stability. Consequently, reactions that require the initial disruption of the π-bond, such as hydrogenation, may proceed at different rates depending on the stability of the starting alkene.
Comparative Reactivity in Key Reactions
The following sections compare the expected reactivity of this compound with other octene isomers in three fundamental classes of alkene reactions: catalytic hydrogenation, electrophilic addition, and oxidation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. While thermodynamically favorable for all alkenes, the rate of this reaction is highly sensitive to steric hindrance around the double bond.[5]
-
This compound (Tetrasubstituted): Due to the presence of four alkyl groups surrounding the double bond, this isomer experiences significant steric hindrance. This crowding can impede the alkene's ability to adsorb onto the surface of the catalyst, which is a crucial step in the reaction mechanism. Therefore, this compound is expected to undergo catalytic hydrogenation at a slower rate compared to less substituted octene isomers.
-
Trisubstituted Octenes (e.g., 2-Methyl-2-octene): These isomers are less sterically hindered than their tetrasubstituted counterpart and are expected to hydrogenate at a faster rate.
-
Disubstituted and Monosubstituted Octenes (e.g., 2-Octene, 1-Octene): These isomers present the least steric hindrance and are generally the most reactive towards catalytic hydrogenation.
This reactivity trend is supported by studies on other alkene systems where less substituted alkenes consistently show higher hydrogenation rates.[5]
Experimental Protocol: Catalytic Hydrogenation of Octene Isomers
A general procedure for the catalytic hydrogenation of an octene isomer is as follows:
-
Catalyst Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Solvent and Substrate Addition: Add a suitable solvent, such as ethanol (B145695) or ethyl acetate, followed by the specific octene isomer.
-
Hydrogenation: The flask is then connected to a hydrogen source (e.g., a balloon or a hydrogenator) and the mixture is stirred vigorously at room temperature and atmospheric pressure.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting alkene.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the corresponding octane.
Experimental workflow for catalytic hydrogenation.
Electrophilic Addition: Bromination
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond acts as a nucleophile, attacking an electrophile. The rate of this reaction is influenced by the electron density of the double bond. Alkyl groups are electron-donating, so more substituted alkenes have a more electron-rich double bond and are generally more reactive towards electrophiles.[6]
-
This compound (Tetrasubstituted): With four electron-donating alkyl groups, this isomer has the most electron-rich double bond among the octenes. This high electron density makes it highly nucleophilic and thus very reactive towards electrophiles like bromine (Br₂).
-
Trisubstituted, Disubstituted, and Monosubstituted Octenes: The reactivity of these isomers in electrophilic addition will decrease with decreasing substitution, as the double bond becomes less electron-rich.
Therefore, the expected order of reactivity for the electrophilic addition of bromine to octene isomers is:
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
Experimental Protocol: Electrophilic Addition of Bromine
The following is a general procedure for the addition of bromine to an octene isomer:
-
Dissolution: Dissolve the octene isomer in an inert solvent such as dichloromethane (B109758) (CH₂) or carbon tetrachloride (CCl₄) in a flask protected from light.
-
Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the alkene solution at room temperature with stirring.
-
Observation: The disappearance of the reddish-brown color of the bromine solution indicates that the reaction is occurring.
-
Reaction Completion: Continue adding the bromine solution until a faint persistent reddish-brown color is observed, indicating that all the alkene has reacted.
-
Workup: The solvent can be removed under reduced pressure to yield the dibrominated product. Further purification can be achieved by chromatography if necessary.
Mechanism of electrophilic addition of bromine.
Oxidation: Epoxidation and Ozonolysis
Oxidation reactions of alkenes can lead to a variety of products depending on the reagents and conditions used. Here, we consider epoxidation and ozonolysis.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) to form an epoxide. Similar to electrophilic addition, this reaction is favored by electron-rich double bonds.[7]
-
This compound (Tetrasubstituted): As the most electron-rich isomer, it is expected to be the most reactive towards epoxidation.
-
Less Substituted Octenes: Their reactivity will decrease with decreasing substitution.
Ozonolysis
Ozonolysis involves the cleavage of the double bond by ozone (O₃) to form carbonyl compounds. The rate of ozonolysis also generally increases with the electron-donating ability of the substituents on the double bond.[8] Therefore, more substituted alkenes react faster with ozone.
-
This compound (Tetrasubstituted): Expected to have the highest rate of ozonolysis among the octene isomers.
-
Less Substituted Octenes: Reactivity will decrease with decreasing substitution.
Experimental Protocol: Ozonolysis of Octene Isomers
A general procedure for the ozonolysis of an octene isomer followed by a reductive workup is as follows:
-
Setup: Dissolve the octene isomer in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a stirrer, and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (O₃), generated by an ozone generator, through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Purge: After the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove any remaining ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, to the reaction mixture and allow it to warm to room temperature.
-
Isolation: After the workup is complete, the carbonyl products can be isolated by extraction and purified by distillation or chromatography.
General workflow for the ozonolysis of an alkene.
Summary of Reactivity Trends
The following table summarizes the expected reactivity trends for this compound and other octene isomers in the discussed reactions.
| Reaction | Reactivity of this compound | General Trend with Increasing Substitution | Primary Influencing Factor |
| Catalytic Hydrogenation | Slowest | Decreases | Steric Hindrance |
| Electrophilic Addition (Bromination) | Fastest | Increases | Electronic Effect (Electron-Donating Groups) |
| Oxidation (Epoxidation & Ozonolysis) | Fastest | Increases | Electronic Effect (Electron-Donating Groups) |
Conclusion
The reactivity of this compound, a tetrasubstituted alkene, is governed by a balance of electronic and steric effects. Its highly substituted, electron-rich double bond makes it very reactive in electrophilic addition and oxidation reactions. Conversely, the significant steric hindrance around the double bond renders it less reactive in catalytic hydrogenation compared to its less substituted isomers. This comparative guide provides a predictive framework for the reactivity of this compound and other octene isomers, which is essential for the strategic design of synthetic routes in research and development. The provided experimental protocols offer a starting point for the practical investigation and verification of these reactivity trends.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 5. echemi.com [echemi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Determination of gas-phase ozonolysis rate coefficients of C8–14 terminal alkenes at elevated temperatures using the relative rate method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Differentiating Alkene Isomers: A Comparative NMR Analysis of 2,3-Dimethyl-3-octene and its Constitutional Isomers
In the landscape of organic chemistry, the precise structural elucidation of molecules is paramount. For researchers and professionals in drug development, distinguishing between constitutional isomers—molecules with the same molecular formula but different atomic connectivity—is a critical step that influences a compound's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comparative analysis of 2,3-dimethyl-3-octene and three of its constitutional isomers (C₁₀H₂₀) using predicted ¹H and ¹³C NMR data, demonstrating how subtle differences in molecular structure are manifested in their respective NMR spectra.
Comparative NMR Data Analysis
The differentiation of this compound from its constitutional isomers—3,4-dimethyl-3-octene, 2-methyl-2-nonene, and 3-ethyl-2-methyl-2-heptene—can be effectively achieved by a careful examination of their ¹H and ¹³C NMR spectra. The key distinguishing features lie in the number of unique signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, and the number of distinct carbon environments in ¹³C NMR.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Predicted Chemical Shift (δ, ppm), Multiplicity, Integration, Assignment |
| This compound | ~5.1-5.2 (t, 1H, vinylic-H), ~1.9-2.0 (m, 2H, allylic-CH₂), ~1.6 (s, 3H, vinylic-CH₃), ~1.55 (s, 3H, vinylic-CH₃), ~1.3-1.4 (m, 4H, alkyl-CH₂), ~0.9 (t, 3H, alkyl-CH₃), ~0.85 (d, 6H, isopropyl-CH₃) |
| 3,4-Dimethyl-3-octene | ~1.65 (s, 3H, vinylic-CH₃), ~1.6 (s, 3H, vinylic-CH₃), ~2.0-2.1 (m, 1H, allylic-CH), ~1.9-2.0 (m, 2H, allylic-CH₂), ~1.2-1.4 (m, 4H, alkyl-CH₂), ~0.9 (t, 3H, alkyl-CH₃), ~0.85 (d, 3H, alkyl-CH₃) |
| 2-Methyl-2-nonene | ~5.1 (t, 1H, vinylic-H), ~1.9-2.0 (m, 2H, allylic-CH₂), ~1.6 (s, 3H, vinylic-CH₃), ~1.55 (s, 3H, vinylic-CH₃), ~1.2-1.4 (m, 8H, alkyl-CH₂), ~0.9 (t, 3H, alkyl-CH₃) |
| 3-Ethyl-2-methyl-2-heptene | ~1.95-2.10 (q, 2H, allylic-CH₂), ~1.85-1.95 (t, 2H, allylic-CH₂), ~1.65 (s, 3H, vinylic-CH₃), ~1.60 (s, 3H, vinylic-CH₃), ~1.25-1.40 (m, 4H, alkyl-CH₂), ~0.95 (t, 3H, alkyl-CH₃), ~0.9 (t, 3H, alkyl-CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Predicted Number of Signals | Predicted Chemical Shifts (δ, ppm) |
| This compound | 10 | ~135, ~125, ~40, ~32, ~30, ~23, ~22, ~21, ~14, ~12 |
| 3,4-Dimethyl-3-octene | 10 | ~133, ~128, ~42, ~35, ~29, ~23, ~20, ~16, ~14, ~13 |
| 2-Methyl-2-nonene | 10 | ~131, ~125, ~40, ~32, ~30, ~29, ~28, ~23, ~14, ~13 |
| 3-Ethyl-2-methyl-2-heptene | 10 | ~132, ~128, ~35, ~30, ~29, ~23, ~21, ~14, ~13, ~12 |
Isomer Differentiation Workflow
The process of distinguishing these isomers using NMR data follows a logical progression. The initial step involves determining the number of unique signals in both the ¹H and ¹³C NMR spectra, which provides clues about the molecule's symmetry. Subsequent analysis of chemical shifts, particularly in the vinylic and allylic regions, helps to identify the substitution pattern around the double bond. Finally, the splitting patterns and integration in the ¹H NMR spectrum provide definitive information about the connectivity of the atoms.
Caption: Logical workflow for the differentiation of constitutional isomers using NMR spectroscopy.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid organic compounds such as the isomers of dimethyl-octene.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the liquid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkenes.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1]
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette during the transfer to the NMR tube.[1]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: The following parameters are typical for a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of ¹³C).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
-
Sample Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved NMR signals. This can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the impedance is matched to that of the spectrometer for optimal signal detection.
-
Gain Adjustment: The receiver gain is adjusted to ensure the signal is appropriately amplified without overloading the detector.
-
Acquisition: The NMR experiment is initiated, and the free induction decay (FID) is recorded.
-
Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. This is followed by phase correction and baseline correction.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
By adhering to these protocols and carefully analyzing the resulting spectra in conjunction with the provided comparative data, researchers can confidently differentiate between this compound and its constitutional isomers, ensuring the correct identification of their compounds of interest.
References
Comparative analysis of catalytic hydrogenation rates for different dimethyl-octene isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the varying reaction kinetics of dimethyl-octene isomers during catalytic hydrogenation, supported by experimental data and detailed protocols.
The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. The rate of this reaction is significantly influenced by the structure of the alkene substrate, particularly the substitution pattern around the carbon-carbon double bond. This guide provides a comparative analysis of the catalytic hydrogenation rates for different dimethyl-octene isomers, highlighting the impact of steric hindrance and double bond position on reaction kinetics.
Influence of Isomeric Structure on Hydrogenation Rates
The rate of catalytic hydrogenation is primarily governed by the steric accessibility of the double bond to the catalyst surface. Generally, less sterically hindered alkenes exhibit faster hydrogenation rates. This principle can be applied to predict the relative reactivity of various dimethyl-octene isomers.
Key Factors Influencing Hydrogenation Rate:
-
Degree of Substitution: The number of alkyl substituents on the double bond is a major determinant of the reaction rate. The general trend for the rate of hydrogenation is: monosubstituted > disubstituted > trisubstituted > tetrasubstituted.[1][2]
-
Position of the Double Bond: Terminal alkenes, where the double bond is at the end of the carbon chain, are typically hydrogenated more rapidly than internal alkenes.
-
Stereochemistry: cis-Isomers are generally less stable and tend to hydrogenate faster than their more stable trans-counterparts.[3]
Based on these principles, we can infer the following reactivity order for representative dimethyl-octene isomers:
3,7-Dimethyl-1-octene > (Z)-3,7-Dimethyl-2-octene > (E)-3,7-Dimethyl-2-octene > 2,6-Dimethyl-2-octene
This trend is explained by the increasing steric hindrance around the double bond, which impedes its effective adsorption onto the catalyst surface.
Quantitative Comparison of Hydrogenation Rates
| Alkene Isomer | Substitution | Relative Hydrogenation Rate (Normalized to 1-octene) |
| 1-Octene (B94956) | Monosubstituted | 1.00 |
| cis-4-Octene | Disubstituted | 0.54[3] |
| trans-4-Octene | Disubstituted | 0.17[3] |
| 2-Methyl-1-butene | Trisubstituted | 0.69[4] |
Table 1: Relative rates of hydrogenation for different octene isomers using Wilkinson's catalyst. The data illustrates that less substituted and cis-isomers hydrogenate faster.[3][4]
This data clearly demonstrates that the monosubstituted 1-octene hydrogenates the fastest. The cis-disubstituted isomer reacts significantly faster than the trans-isomer, and the trisubstituted 2-methyl-1-butene, despite being more substituted than the disubstituted octenes, shows a relatively high rate, which can be attributed to other electronic and steric factors. These findings support the predicted trend for dimethyl-octene isomers.
Experimental Protocol: Catalytic Hydrogenation of a Dimethyl-Octene Isomer
This section provides a detailed methodology for the catalytic hydrogenation of a generic dimethyl-octene isomer using a common heterogeneous catalyst, Palladium on Carbon (Pd/C).
Materials:
-
Dimethyl-octene isomer (e.g., 3,7-Dimethyl-1-octene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum line
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dimethyl-octene isomer (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Degassing: Seal the flask with a septum and connect it to a vacuum line. Gently apply vacuum to degas the solution.
-
Hydrogen Introduction: Purge the flask with hydrogen gas by inflating and deflating a hydrogen balloon connected to the flask via a needle through the septum. Repeat this process 3-4 times to ensure an inert hydrogen atmosphere.
-
Reaction: Leave the hydrogen balloon connected to the flask and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and vent the flask.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography or distillation.
Visualizing the Process and Logic
To better understand the experimental workflow and the factors influencing hydrogenation rates, the following diagrams are provided.
References
A Researcher's Guide to the Validation of Theoretical Spectroscopic Data using 2,3-Dimethyl-3-octene as a Case Study
For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative framework for validating theoretical spectroscopic calculations against experimental data, using 2,3-Dimethyl-3-octene as a focal point. Due to the current unavailability of experimental data for this compound, this guide will utilize experimental data from its close isomer, 2,3-Dimethyl-2-octene, as a practical illustration of the validation workflow.
This guide will delve into the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It will also explore the computational methodologies used to predict these spectroscopic properties. By comparing the theoretical data for this compound with the experimental data for a structurally similar compound, we can highlight the power and potential discrepancies of theoretical models in predicting molecular behavior.
Experimental and Theoretical Data Comparison
A direct comparison between theoretical predictions and experimental findings is crucial for the validation of computational models. The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its isomer, 2,3-Dimethyl-2-octene.
Table 1: Comparison of ¹H NMR Data
| Parameter | Theoretical ¹H NMR Data for this compound (Predicted) | Experimental ¹H NMR Data for 2,3-Dimethyl-2-octene |
| Chemical Shifts (ppm) | (Predicted values would be generated using computational chemistry software) | (No publicly available experimental data found) |
| Integration | (Predicted values) | (No publicly available experimental data found) |
| Multiplicity | (Predicted values) | (No publicly available experimental data found) |
Table 2: Comparison of ¹³C NMR Data
| Parameter | Theoretical ¹³C NMR Data for this compound (Predicted) | Experimental ¹³C NMR Data for 2,3-Dimethyl-2-octene |
| Chemical Shifts (ppm) | (Predicted values would be generated using computational chemistry software) | (No publicly available experimental data found) |
Table 3: Comparison of IR Spectroscopy Data
| Parameter | Theoretical IR Data for this compound (Predicted) | Experimental IR Data for 2,3-Dimethyl-2-octene[1] |
| Vibrational Frequencies (cm⁻¹) | (Predicted values would be generated using computational chemistry software) | Major peaks observable in the gas-phase spectrum available on the NIST WebBook.[1] |
| Key Functional Groups | C-H (alkane), C=C (alkene) | C-H (alkane), C=C (alkene) |
Table 4: Comparison of Mass Spectrometry Data
| Parameter | Theoretical Mass Spectrometry Data for this compound (Predicted) | Experimental Mass Spectrometry Data for 2,3-Dimethyl-2-octene[2] |
| Molecular Ion Peak (m/z) | 140.27 | 140 |
| Major Fragment Ions (m/z) | (Predicted values would be generated based on fragmentation patterns) | 55, 70, 85, 99, 112 |
Experimental Protocols
The acquisition of high-quality experimental data is the bedrock of any theoretical validation. The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for volatile organic compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Validation
The process of validating theoretical calculations with experimental data follows a structured workflow. This can be visualized as a clear signaling pathway, ensuring a systematic and rigorous comparison.
Caption: Workflow for validating theoretical spectroscopic calculations.
Conclusion
The validation of theoretical calculations with robust experimental data is a cornerstone of modern chemical research. While experimental data for this compound is not currently available, this guide provides the necessary framework for such a comparison. By following the outlined experimental protocols and computational methodologies, researchers can effectively evaluate the accuracy of theoretical models. The use of experimental data from the closely related isomer, 2,3-Dimethyl-2-octene, serves as a valuable proxy to demonstrate the principles of this validation process, paving the way for more accurate and predictive computational chemistry in drug discovery and development.
References
A Researcher's Guide to Cross-Referencing Mass Spectral Libraries for the Identification of 2,3-Dimethyl-3-octene
Comparison of Major Mass Spectral Libraries
The successful identification of an unknown compound through Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the quality and comprehensiveness of the mass spectral library used for matching. The National Institute of Standards and Technology (NIST), Wiley Registry, and METLIN are three of the most prominent libraries, each with distinct characteristics.
| Feature | NIST Mass Spectral Library | Wiley Registry of Mass Spectral Data | METLIN |
| Primary Focus | Broad collection of electron ionization (EI) mass spectra for general chemical identification. | Comprehensive collection of EI mass spectra, often considered the largest commercially available. | Metabolomics, featuring a large collection of tandem mass spectrometry (MS/MS) data for metabolites. |
| Library Size (EI Spectra) | Over 350,000 EI spectra in the 2023 release. | The 2023 release provides access to over 873,000 spectra.[1][2] | Primarily focused on MS/MS data, with a smaller collection of EI spectra. |
| Data Curation | Data is critically evaluated by NIST experts. | Data is curated and reviewed by internal and external experts.[1][3] | Contains experimental tandem mass spectrometry data on a vast number of molecular standards. |
| Availability of 2,3-Dimethyl-3-octene | An entry for this compound exists in the NIST WebBook, indicating its likely presence in the full library.[4] | Often bundled with the NIST library, increasing the probability of its inclusion.[1][3] | Less likely to have a dedicated entry for this hydrocarbon due to its focus on metabolites. |
| Search Software | Includes NIST MS Search, AMDIS, and MS Interpreter.[1] | Compatible with most manufacturers' software and also available with Wiley's KnowItAll software. | Offers a range of search capabilities including precursor ion, neutral loss, and fragment searches. |
| Strengths for VOC Identification | High-quality, curated spectra for a wide range of common organic compounds. | Extensive collection increases the chances of finding a match for less common compounds. | Strong for the identification of metabolites and compounds amenable to tandem mass spectrometry. |
Experimental Protocol: GC-MS Analysis of this compound
The following is a representative experimental protocol for the analysis of volatile organic compounds like this compound using GC-MS.
1. Sample Preparation:
For liquid samples containing this compound, a headspace analysis is often employed.
-
Accurately weigh or measure a known amount of the sample into a headspace vial.
-
Seal the vial with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectra of the eluting compounds.
-
Perform a library search of the acquired spectra against the NIST, Wiley, and/or METLIN libraries.
-
Evaluate the match quality based on the match factor (or similar score) provided by the search algorithm. A higher score indicates a better match.
-
Confirm the identification by comparing the retention time of the unknown peak with that of a pure standard of this compound, if available.
Logical Workflow for Library Cross-Referencing
Caption: Workflow for identifying this compound by cross-referencing mass spectral libraries.
Logical Relationships in Compound Identification
Caption: Logical steps for confident compound identification using experimental and reference data.
References
Comparative study of the ozonolysis products of various substituted octenes
A Comparative Guide to the Ozonolysis Products of Substituted Octenes
For Researchers, Scientists, and Drug Development Professionals
Ozonolysis is a powerful organic reaction that utilizes ozone to cleave the carbon-carbon double bonds of alkenes, yielding valuable carbonyl compounds. The nature of the resulting products—aldehydes, ketones, or carboxylic acids—is dictated by the substitution pattern of the initial alkene and the specific workup conditions employed. This guide provides a comparative analysis of the expected ozonolysis products for various substituted octenes, complete with detailed experimental protocols and a mechanistic overview.
Predicting Ozonolysis Products
The ozonolysis of an alkene proceeds in two main stages: the reaction with ozone to form an unstable ozonide intermediate, followed by a workup step that cleaves the ozonide to reveal the final carbonyl products.[1][2][3][4] The substitution pattern of the octene isomer directly determines the structure of the resulting carbonyl compounds.
Table 1: Predicted Ozonolysis Products of Various Substituted Octenes
| Substituted Octene | Structure | Reductive Workup Products (O₃ followed by DMS or Zn/H₂O) | Oxidative Workup Products (O₃ followed by H₂O₂) |
| 1-Octene | CH₂(CH₂)₅CH=CH₂ | Heptanal and Formaldehyde | Heptanoic acid and Carbon dioxide |
| trans-2-Octene | CH₃(CH₂)₄CH=CHCH₃ | Hexanal and Acetaldehyde | Hexanoic acid and Acetic acid |
| trans-3-Octene | CH₃CH₂CH=CH(CH₂)₃CH₃ | Pentanal and Propionaldehyde | Pentanoic acid and Propionic acid |
| trans-4-Octene | CH₃(CH₂)₂CH=CH(CH₂)₂CH₃ | Butanal (2 equivalents) | Butanoic acid (2 equivalents) |
| 2-Methyl-1-heptene | CH₂(CH₂)₄C(CH₃)=CH₂ | Heptan-2-one and Formaldehyde | Heptan-2-one and Carbon dioxide |
| 2,4,4-Trimethyl-1-pentene | (CH₃)₃CCH₂C(CH₃)=CH₂ | 3,3-Dimethylbutan-2-one and Formaldehyde | 3,3-Dimethylbutan-2-one and Carbon dioxide |
| 2,3,4-Trimethyl-2-pentene | CH₃CH(CH₃)C(CH₃)=C(CH₃)₂ | 3-Methylbutan-2-one and Acetone | 3-Methylbutan-2-one and Acetone |
Note: Product yields can vary based on specific reaction conditions and the efficiency of the workup.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for ozonolysis is the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by its rearrangement to a more stable secondary ozonide (1,2,4-trioxolane).[5][6] This ozonide is then cleaved during the workup step.
Caption: Generalized mechanism of alkene ozonolysis.
The experimental workflow for ozonolysis requires careful control of reaction conditions, particularly temperature, to ensure safety and optimal product yields.
Caption: A typical experimental workflow for ozonolysis.
Experimental Protocols
The following are generalized procedures for the ozonolysis of a substituted octene under both reductive and oxidative workup conditions.
General Safety Precautions
Ozone is a toxic and powerful oxidizing agent. Ozonolysis reactions should always be performed in a well-ventilated fume hood.[5] Low-temperature baths (e.g., dry ice/acetone) should be used to control the exothermic reaction and minimize the risk of explosion from unstable ozonide intermediates.
Reductive Ozonolysis Protocol (yielding Aldehydes and/or Ketones)
-
Reaction Setup: A solution of the substituted octene (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) (at a concentration of 0.1-0.5 M) is prepared in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer.[1][3]
-
Ozonolysis: The flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored for the appearance of a persistent blue color, which indicates the presence of unreacted ozone and the consumption of the alkene.[1][7]
-
Quenching Excess Ozone: Once the reaction is complete, the ozone stream is stopped, and an inert gas such as nitrogen or argon is bubbled through the solution for 10-15 minutes to remove any excess dissolved ozone.
-
Reductive Workup: Dimethyl sulfide (B99878) (DMS, 1.5-2 equivalents) is added to the cold reaction mixture.[2][4] The reaction is then allowed to warm slowly to room temperature and stirred for several hours or overnight.
-
Product Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as distillation or column chromatography to isolate the desired aldehyde and/or ketone products.
Oxidative Ozonolysis Protocol (yielding Carboxylic Acids and/or Ketones)
-
Reaction Setup and Ozonolysis: Steps 1-3 are identical to the reductive ozonolysis protocol.
-
Oxidative Workup: Instead of a reducing agent, hydrogen peroxide (30% aqueous solution, 2-3 equivalents) is carefully added to the cold reaction mixture.[2][8] The reaction is allowed to warm to room temperature and is typically stirred overnight. For aldehydes that are resistant to oxidation, the addition of a small amount of acid (e.g., formic acid) may be necessary.
-
Product Isolation: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting carboxylic acid and/or ketone products can then be purified by recrystallization or column chromatography.
Conclusion
The ozonolysis of substituted octenes is a versatile and predictable reaction for the synthesis of a wide array of carbonyl compounds. The choice of the octene isomer and the workup conditions allows for the targeted production of specific aldehydes, ketones, or carboxylic acids. The provided protocols offer a solid foundation for researchers to apply this powerful oxidative cleavage reaction in their synthetic endeavors. Careful adherence to safety procedures is paramount when working with ozone and potentially explosive peroxide intermediates.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of Steric Effects of Methyl Groups in (E/Z)-2,3-Dimethyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the steric effects of the methyl groups in the geometric isomers of 2,3-Dimethyl-3-octene. By comparing the stability and reactivity of the (E) and (Z) isomers, we can elucidate the impact of steric hindrance on the molecule's properties. This comparison is supported by experimental data from analogous compounds and established chemical principles.
Introduction
Steric effects, arising from the spatial arrangement of atoms, play a crucial role in determining the stability and reactivity of molecules. In alkenes, the substitution pattern around the carbon-carbon double bond significantly influences these properties. This compound, a tetrasubstituted alkene, exists as two geometric isomers: (E)-2,3-Dimethyl-3-octene and (Z)-2,3-Dimethyl-3-octene. The different spatial positioning of the methyl and other alkyl groups in these isomers leads to variations in steric strain, which in turn affects their thermodynamic stability and kinetic reactivity.
Data Presentation: Comparative Analysis of Alkene Stability
| Alkene | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Octene | CH2=CH(CH2)5CH3 | Monosubstituted | ~ -30.2 | Least Stable |
| (E)-3-Octene | CH3CH2CH=CH(CH2)3CH3 | Disubstituted (trans) | ~ -27.6 | More Stable |
| (Z)-3-Octene | CH3CH2CH=CH(CH2)3CH3 | Disubstituted (cis) | ~ -28.6 | Less Stable than E-isomer |
| 2,3-Dimethyl-2-butene | (CH3)2C=C(CH3)2 | Tetrasubstituted | -26.6 | Very Stable |
| (E)-2,3-Dimethyl-3-octene | (See Diagram Below) | Tetrasubstituted | Estimated < -26.6 | Predicted to be Highly Stable |
| (Z)-2,3-Dimethyl-3-octene | (See Diagram Below) | Tetrasubstituted | Estimated > (E)-isomer | Predicted to be Less Stable than E-isomer |
Note: Heat of hydrogenation values are based on data for analogous compounds. The values for this compound isomers are estimations based on established trends.
Analysis of Steric Effects on Stability
The methyl groups at the C2 and C3 positions, along with the other alkyl substituents, create a sterically crowded environment around the double bond in this compound.
-
In the (Z)-isomer , the methyl group on C2 and the n-pentyl group on C3 are on the same side of the double bond. This arrangement leads to significant van der Waals repulsion, or steric strain, between these bulky groups. This strain destabilizes the molecule, resulting in a higher potential energy and a more exothermic heat of hydrogenation.
-
In the (E)-isomer , the methyl group on C2 and the n-pentyl group on C3 are on opposite sides of the double bond. This configuration minimizes steric hindrance, leading to a more stable molecule with lower potential energy and a less exothermic heat of hydrogenation.
Therefore, (E)-2,3-Dimethyl-3-octene is predicted to be more stable than (Z)-2,3-Dimethyl-3-octene.
Experimental Protocols
1. Determination of Alkene Stability via Heat of Hydrogenation
This method quantifies the energy released when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat.
-
Apparatus: A high-pressure hydrogenation apparatus equipped with a calorimeter.
-
Materials:
-
Alkene sample (e.g., (E)- or (Z)-2,3-Dimethyl-3-octene)
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol (B145695) or acetic acid)
-
High-purity hydrogen gas
-
-
Procedure:
-
A known mass of the alkene is dissolved in the solvent in the reaction vessel of the calorimeter.
-
A catalytic amount of Pd/C is added.
-
The system is purged with hydrogen gas to remove air.
-
The reaction vessel is pressurized with a known amount of hydrogen gas.
-
The reaction is initiated, and the temperature change of the calorimeter is monitored until the reaction is complete.
-
The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter system.
-
2. Comparative Analysis of Reactivity via Halogenation Rate
The rate of addition of halogens (e.g., bromine) to an alkene is sensitive to steric hindrance. More sterically hindered alkenes generally react more slowly.
-
Apparatus: UV-Vis spectrophotometer, stopped-flow apparatus (for fast reactions).
-
Materials:
-
Alkene samples ((E)- and (Z)-2,3-Dimethyl-3-octene)
-
Solution of bromine in an inert solvent (e.g., carbon tetrachloride)
-
-
Procedure:
-
Solutions of the alkene and bromine of known concentrations are prepared.
-
The solutions are rapidly mixed in the stopped-flow apparatus.
-
The disappearance of the bromine color is monitored over time using the UV-Vis spectrophotometer at the wavelength of maximum absorbance for bromine.
-
The rate constant for the reaction is determined from the change in absorbance over time.
-
The relative rates of reaction for the (E) and (Z) isomers are compared. Due to greater steric shielding of the double bond, the (Z)-isomer is expected to react more slowly than the (E)-isomer.
-
Mandatory Visualization
Caption: Steric effects in (E/Z)-2,3-Dimethyl-3-octene isomers.
A Comparative Guide to the Boiling Points and Gas Chromatography Retention Times of C10H20 Alkene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points and gas chromatography (GC) retention times for various C10H20 alkene isomers. Understanding the relationship between these properties is crucial for the identification and separation of these compounds in complex mixtures. The data presented is supported by experimental findings from various scientific sources.
Correlation Between Boiling Points and GC Retention Times
In gas chromatography, the retention time of a compound is primarily influenced by its volatility and its interaction with the stationary phase of the GC column. Generally, compounds with lower boiling points are more volatile and thus travel through the column faster, resulting in shorter retention times. Conversely, compounds with higher boiling points have longer retention times.
For non-polar GC columns, the elution order of non-polar compounds like alkene isomers is predominantly determined by their boiling points. However, the molecular structure, including branching and the position of the double bond, also plays a significant role. Increased branching tends to lower the boiling point of an isomer compared to its linear counterpart due to a decrease in the surface area available for intermolecular van der Waals forces.
On polar GC columns, the separation is also influenced by the polarity of the isomers. The π-electrons of the double bond in alkenes can interact with the polar stationary phase, leading to longer retention times compared to their elution on a non-polar column. The position of the double bond and the overall molecular geometry affect the extent of this interaction.
Quantitative Data Summary
The following table summarizes the boiling points and Kovats retention indices of various C10H20 alkene isomers on non-polar and polar GC columns. The Kovats retention index is a standardized measure of retention time that helps in comparing data across different GC systems.
| Isomer | Structure | Boiling Point (°C) | Kovats Retention Index (Non-Polar Column) | Kovats Retention Index (Polar Column) |
| 1-Decene | Linear | 172[1] | 993[2] | 1052 (PEG 4000)[3] |
| cis-2-Decene | Linear | ~173 | 998 | Data not available |
| trans-2-Decene | Linear | ~172.5 | 995 | Data not available |
| cis-3-Decene | Linear | ~172 | 995[4] | Data not available |
| trans-3-Decene | Linear | 169[5] | 996[6] | Data not available |
| cis-4-Decene | Linear | 169[5] | 991[4] | 1043[4] |
| trans-4-Decene | Linear | 168-170[7] | 992[8] | Data not available |
| 2-Methyl-1-nonene | Branched | 166.1 | 977-979[9] | Data not available |
Note: Boiling points and retention indices can vary slightly depending on the experimental conditions.
Experimental Protocols
A typical experimental protocol for the analysis of C10H20 alkene isomers by gas chromatography is detailed below.
Sample Preparation:
-
Prepare a standard mixture of the C10H20 alkene isomers of interest in a volatile solvent such as hexane (B92381) or pentane. The concentration of each isomer should be in the range of 10-100 µg/mL.
-
For the determination of Kovats retention indices, prepare a separate mixture of a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent.
-
Transfer the prepared solutions to 2 mL autosampler vials.
Gas Chromatography (GC) Conditions:
-
System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Columns:
-
Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent).
-
Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX or equivalent).
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 200°C at a rate of 5°C/min.
-
Final hold: Hold at 200°C for 10 minutes.
-
-
Detector:
-
FID: Temperature: 280°C.
-
MS: Transfer line temperature: 280°C; Ion source temperature: 230°C; Electron ionization at 70 eV.
-
Data Analysis:
-
Inject the n-alkane mixture and the alkene isomer sample separately under the same GC conditions.
-
Record the retention times for all components.
-
Calculate the Kovats retention index (I) for each alkene isomer using the following formula for a temperature-programmed analysis:
-
I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]
-
Where:
-
n = carbon number of the n-alkane eluting before the unknown.
-
N = carbon number of the n-alkane eluting after the unknown.
-
t_R = retention time.
-
-
Logical Relationships Visualization
The following diagram illustrates the relationship between the molecular properties of C10H20 alkene isomers and their resulting gas chromatographic retention times.
Caption: Relationship between molecular properties and GC retention time for C10H20 isomers.
References
- 1. Decene - Wikipedia [en.wikipedia.org]
- 2. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Decene [webbook.nist.gov]
- 4. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. trans-3-Decene [webbook.nist.gov]
- 7. TRANS-4-DECENE CAS#: 19398-89-1 [m.chemicalbook.com]
- 8. trans-4-Decene [webbook.nist.gov]
- 9. 2-Methyl-1-nonene [webbook.nist.gov]
A Comparative Guide to the Stereochemical Assignment of 2,3-Dimethyl-3-octene Derivatives
For researchers and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step, as different isomers can exhibit vastly different biological activities. This guide provides a comparative analysis of common analytical techniques for confirming the E/Z configuration of trisubstituted alkenes, using 2,3-Dimethyl-3-octene derivatives as a model.
Spectroscopic and Chromatographic Comparison
The determination of the E/Z configuration of this compound and its derivatives relies on several analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive, while other techniques such as Gas Chromatography (GC) and Infrared (IR) Spectroscopy provide complementary information. A summary of the expected outcomes from these methods is presented below.
| Analytical Method | Key Parameter | Expected Data for (E)-2,3-Dimethyl-3-octene | Expected Data for (Z)-2,3-Dimethyl-3-octene | Notes |
| ¹H NMR (NOE) | Nuclear Overhauser Effect | Correlation between the vinylic proton and the allylic protons of the C2-methyl group. | Correlation between the vinylic proton and the allylic protons of the C4-ethyl group. | NOE is the most reliable method for unambiguous assignment of trisubstituted alkenes.[1][2] |
| ¹³C NMR | Chemical Shift (δ) | The C2-methyl carbon and the C4-ethyl carbon will have distinct chemical shifts compared to the Z-isomer due to steric effects. | The C2-methyl carbon and the C4-ethyl carbon will have distinct chemical shifts compared to the E-isomer. | Carbon atoms of the bulkier substituents in the Z-isomer are typically shielded (appear at a lower ppm) due to the gamma-gauche effect.[3] |
| Gas Chromatography (GC) | Retention Time | Generally, the E-isomer is more stable and less polar, often resulting in a shorter retention time on polar columns.[4][5] | The Z-isomer is typically more polar and may have a longer retention time on polar columns.[4][5] | The elution order can be dependent on the column's stationary phase.[5] Separation can be challenging.[4][5] |
| Infrared (IR) Spectroscopy | C=C Stretch, C-H Wag | C=C stretching vibration typically appears between 1660 and 1680 cm⁻¹.[6] Out-of-plane C-H wagging for trisubstituted alkenes is often observed around 800-840 cm⁻¹. | C=C stretching vibration typically appears between 1630 and 1660 cm⁻¹.[6] Out-of-plane C-H wagging may differ slightly from the E-isomer. | IR spectroscopy is less definitive for assigning E/Z configuration compared to NMR, but can provide supporting evidence.[6] |
Experimental Protocols
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space.[1][2][7] This phenomenon is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is therefore a powerful tool for determining the spatial proximity of atoms, making it ideal for distinguishing E/Z isomers.[2] Both 1D and 2D NOE experiments can be employed.[1]
1.1. 1D NOE Difference Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition of a Standard ¹H NMR Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic proton and the allylic methyl and ethyl protons.
-
1D NOE Experiment Setup:
-
Select the resonance of the vinylic proton for selective irradiation.
-
Acquire a spectrum with on-resonance irradiation of the selected proton.
-
Acquire a control spectrum with off-resonance irradiation.
-
-
Data Processing: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the NOE difference spectrum.
-
Analysis:
-
For the (E)-isomer , a positive NOE enhancement will be observed for the signal corresponding to the C2-methyl protons, as they are on the same side of the double bond as the vinylic proton.
-
For the (Z)-isomer , a positive NOE enhancement will be observed for the signal corresponding to the allylic protons of the C4-ethyl group.
-
1.2. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Prepare the sample as described for the 1D NOE experiment.
-
2D NOESY Experiment Setup:
-
Choose the appropriate pulse sequence (e.g., noesygpph).
-
Set the mixing time (tm) to a value appropriate for the size of the molecule (typically 200-800 ms).
-
-
Data Acquisition and Processing: Acquire and process the 2D data using the instrument's software.
-
Analysis:
-
In the 2D NOESY spectrum, cross-peaks will appear between protons that are close in space.[2]
-
For the (E)-isomer , a cross-peak will be present between the vinylic proton and the C2-methyl protons.
-
For the (Z)-isomer , a cross-peak will be present between the vinylic proton and the allylic protons of the C4-ethyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC can be used to separate the E and Z isomers, while MS provides their mass-to-charge ratio, confirming their identity.[4]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomeric mixture in a volatile solvent like hexane (B92381) or dichloromethane.[4]
-
GC Column Selection: Utilize a high-polarity capillary column (e.g., a wax-type or cyano-substituted column) to enhance the separation of the isomers.[4][5]
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to optimize separation.
-
MS Detector: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Compare the retention times of the peaks in the chromatogram. The relative elution order can help in tentative identification, but co-injection with an authenticated standard is required for confirmation.
-
The mass spectra of the E and Z isomers will be identical, confirming they are isomers.
-
Workflow for E/Z Configuration Confirmation
The logical flow for determining the E/Z configuration of a this compound derivative is outlined below.
Caption: Workflow for the confirmation of E/Z configuration.
Conclusion
While several techniques can provide evidence for the stereochemistry of this compound derivatives, Nuclear Overhauser Effect (NOE) spectroscopy is the most unambiguous and powerful method for the definitive assignment of the E/Z configuration.[1][2] Gas chromatography can be effective for separating the isomers and determining their relative ratios in a mixture, especially when coupled with mass spectrometry.[4] A combination of these analytical approaches provides a robust and reliable confirmation of the stereochemical identity of these and other trisubstituted alkenes, a crucial aspect of modern chemical research and drug development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2,3-Dimethyl-3-octene
Physical and Chemical Properties
Understanding the properties of 2,3-Dimethyl-3-octene is fundamental to safe handling.
| Property | Value |
| Molecular Formula | C10H20[1][2][3] |
| Molecular Weight | 140.27 g/mol [1][2] |
| Physical State | Presumed to be a flammable liquid[4][5] |
| Boiling Point | Data not available for this compound. For the related compound 2,3-Dimethyloctane, the boiling point is approximately 164-165°C.[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on guidelines for similar volatile and flammable organic compounds.[7][8]
-
Hand Protection : Wear chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with laboratory practices.[9]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles.[9][10] A face shield may be necessary for splash-prone operations.[9]
-
Skin and Body Protection : A flame-retardant lab coat or coveralls should be worn.[4] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is recommended.[7]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing risks during the handling of this compound.
1. Preparation:
- Ensure the work area is clean and free of ignition sources such as open flames, hot surfaces, and sparks.[10]
- Verify that all necessary PPE is available and in good condition.
- Confirm that the chemical fume hood is functioning correctly.
2. Handling:
- Ground and bond containers and receiving equipment to prevent static discharge.[10]
- Use only non-sparking tools.[10]
- Keep the container tightly closed when not in use.[10]
- Avoid contact with skin and eyes.[9]
- Avoid breathing vapors.[9][10]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[10]
- Keep containers tightly sealed in a designated flammables storage cabinet.[10]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[9] Do not mix with other waste streams unless explicitly permitted.[4]
-
Container Disposal : Decontaminate empty containers before disposal.[11] Handle uncleaned containers as you would the product itself.[4]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill :
-
Evacuate non-essential personnel from the area.
-
Ventilate the area.
-
For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[11]
-
For large spills, contact your institution's environmental health and safety department.
-
-
Fire :
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10]
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
-
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. This compound | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. Octane, 2,3-dimethyl- [webbook.nist.gov]
- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
